Clozapine-d4
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-MKQHWYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135565 | |
| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204395-52-8 | |
| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204395-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Clozapine-d4: A Technical Guide for its Application in Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Role of a Stable Isotope-Labeled Internal Standard
In the realm of quantitative analysis, particularly in complex biological matrices, precision and accuracy are paramount. Clozapine-d4, a deuterated analog of the atypical antipsychotic drug clozapine, serves as an indispensable tool in achieving this goal. Its primary application in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of clozapine and its metabolites, such as norclozapine, using mass spectrometry (MS)-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3]
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest (the unlabeled clozapine) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. By adding a known concentration of this compound to each sample at the beginning of the analytical process, it effectively normalizes for any variations in sample extraction, matrix effects, or instrument response. This ensures a highly reliable and reproducible quantification of clozapine in diverse biological samples such as plasma, serum, and urine.[4][5] This technique is a cornerstone of therapeutic drug monitoring (TDM), pharmacokinetic studies, clinical toxicology, and forensic analysis.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of clozapine using this compound as an internal standard, as cited in various research applications.
Table 1: Mass Spectrometry Parameters for Clozapine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application Note |
| Clozapine | 327 | 270 | Used as a quantifier in MS/MS analysis.[6][7] |
| Norclozapine | 313 | 270 | Primary metabolite of clozapine, often quantified simultaneously.[6][7] |
| This compound (IS) | 331 | 272 | The distinct mass shift allows for its use as an internal standard.[6][7] |
Table 2: Performance Characteristics of Clozapine Quantification Assays Using this compound
| Parameter | Value | Matrix | Method |
| Linearity Range | 10 - 1000 ng/mL | Human Plasma, Whole Blood | Miniature Mass Spectrometry (Mini-MS)[6][7] |
| Linearity (R²) | 0.98 - 0.9991 | Human Plasma, Whole Blood | Miniature Mass Spectrometry (Mini-MS)[6][7] |
| Inter-assay CV (%) | 7.9 - 14.1% (Clozapine) | Plasma, Blood Extracts | Miniature Mass Spectrometry (Mini-MS)[6] |
| Inter-assay CV (%) | 1.6 - 14.6% (Norclozapine) | Plasma, Blood Extracts | Miniature Mass Spectrometry (Mini-MS)[6] |
| Accuracy (%) | 85 - 117% | Plasma, Blood Extracts | Miniature Mass Spectrometry (Mini-MS)[6] |
| Precision (% RSD) | <5% | Plasma | Isotopic Internal Calibration LC-MS/MS[4] |
| Accuracy (% Nominal) | 104 - 112% | Plasma | Isotopic Internal Calibration LC-MS/MS[4] |
| Limit of Quantification | 1.0 ng/mL (Serum), 2.0 ng/mL (Urine) | Serum, Urine | LC-MS/MS[5] |
Experimental Protocols
Protocol 1: Ultrafast Analysis of Clozapine in Serum via SPE-MS/MS
This protocol is adapted from a high-throughput method enabling analysis in under 15 seconds per sample.[8]
1. Sample Preparation:
- To 200 µL of serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.
- Add 100 µL of methanol containing the internal standard, this compound, at a concentration of 200 ng/mL.
- Vortex the samples to ensure thorough mixing and protein precipitation.
- Centrifuge at 2,000 xg for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a 96-well plate.
- Dilute the supernatant 1:10 with water.
- Seal the plate and proceed to analysis.
2. Instrumental Analysis:
- System: Agilent RapidFire High-Throughput Mass Spectrometry System or equivalent online Solid Phase Extraction (SPE) system coupled to a tandem mass spectrometer.
- Injection: The system aspirates the sample directly from the 96-well plate.
- SPE: The sample is loaded onto an SPE cartridge to remove salts and phospholipids, followed by elution directly into the mass spectrometer.
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 1.
3. Data Analysis:
- Quantify clozapine by calculating the peak area ratio of the analyte to the internal standard (this compound).
- Generate a calibration curve using standards prepared in a blank matrix and analyzed with the same procedure.
- Determine the concentration of clozapine in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: General LC-MS/MS Analysis in Serum/Urine after Liquid-Liquid Extraction
This protocol is a more traditional, yet robust, method for clozapine quantification.[5]
1. Sample Preparation:
- Pipette a defined volume of serum or urine into a clean extraction tube.
- Add a known amount of this compound solution (as the internal standard).
- Alkalinize the sample by adding a suitable buffer (e.g., sodium carbonate).
- Add an immiscible organic solvent (e.g., ethyl acetate) for extraction.
- Vortex vigorously to facilitate the transfer of analytes into the organic phase.
- Centrifuge to separate the aqueous and organic layers.
- Carefully transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a mobile phase-compatible solution.
2. Chromatographic Separation (LC):
- Column: A suitable reversed-phase column, such as a Synergi Polar RP.[5]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol).[5]
- Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
3. Mass Spectrometric Detection (MS/MS):
- Ionization: Use positive electrospray ionization (ESI+).
- Detection: Operate in MRM mode, monitoring at least two transitions for each analyte to confirm identity and quantify. Use the transitions listed in Table 1.
4. Quantification:
- Follow the same data analysis procedure as described in Protocol 1, using the ratio of the clozapine peak area to the this compound peak area.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for quantifying clozapine in biological samples using this compound as an internal standard.
Caption: Workflow for clozapine quantification using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
This diagram illustrates the logical principle of how this compound corrects for experimental variability.
Caption: How an internal standard corrects for analytical variability.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Clozapine-d4 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Clozapine-d4. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This guide also delves into the signaling pathways associated with Clozapine, the parent compound of this compound.
Chemical Properties and Structure
This compound, a deuterated analog of the atypical antipsychotic drug Clozapine, is primarily utilized as an internal standard in quantitative analyses, such as those performed with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms into the piperazine ring provides a distinct mass difference, facilitating accurate quantification of the non-deuterated drug in biological matrices.
Chemical Structure
The chemical structure of this compound is characterized by a tricyclic dibenzodiazepine core, identical to that of Clozapine, with the key difference being the presence of four deuterium atoms on the piperazine moiety.
IUPAC Name: 8-chloro-11-(4-methyl-1-piperazinyl-d4)-5H-dibenzo[b,e]diazepine
SMILES String: ClC(C=C1)=CC2=C1NC(C=CC=C3)=C3C(N4C([2H])([2H])CN(C)CC4([2H])[2H])=N2
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₅D₄ClN₄ | |
| Molecular Weight | 330.85 g/mol | |
| CAS Number | 204395-52-8 | |
| Appearance | Light Yellow to Yellow Solid | |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Storage Temperature | -20°C |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting. The following sections provide an overview of analytical methods and a proposed synthesis and purification protocol.
Analytical Protocols
This compound is instrumental as an internal standard for the quantification of Clozapine in various biological samples. Below are summaries of typical analytical methods.
Objective: To quantify Clozapine and its metabolites in serum and urine.
Sample Preparation:
-
To a 100 µL sample (serum or urine), add the internal standard, this compound.
-
Perform a single-step liquid-liquid extraction under alkaline conditions using ethyl acetate as the organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: Synergi Polar RP column.
-
Mobile Phase: Gradient elution with 1 mM ammonium formate and methanol.
-
Flow Rate: As per standard LC-MS/MS protocols.
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor at least two transitions for both Clozapine and this compound to ensure accurate identification and quantification.
Workflow for LC-MS/MS Analysis:
LC-MS/MS analytical workflow.
Objective: To determine the concentration of Clozapine in human blood.
Sample Preparation:
-
Isolate Clozapine and the internal standard, this compound, from the blood sample using solid-phase extraction (SPE).
-
The specific SPE cartridge and elution solvents should be optimized for the best recovery.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is necessary to ensure good separation and peak shape.
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI).
-
Mode: Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and selectivity.
-
Ions to Monitor: Select characteristic ions for both Clozapine and this compound.
Proposed Synthesis and Purification Protocol
The synthesis can be envisioned as a two-part process: the synthesis of deuterated N-methylpiperazine and its subsequent coupling with the dibenzodiazepine core.
Part 1: Synthesis of N-methyl-d4-piperazine
A common method for deuteration involves reductive amination using a deuterated reducing agent.
-
Reaction: Start with piperazine and react it with a deuterated formaldehyde source (paraformaldehyde-d2) in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄). This will introduce two deuterium atoms. To achieve d4, a starting material like piperazine-d8 could be methylated. A more direct approach would be the reductive amination of piperazine-d8 with formaldehyde. A commercially available starting material is N-Methylpiperazine-2,2,3,3,5,5,6,6-d8.
Part 2: Coupling with the Dibenzodiazepine Core
The synthesis of the clozapine core typically involves the cyclization of an appropriate anthranilic acid derivative. The final step is the coupling of the deuterated piperazine.
-
Starting Material: 8-chloro-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-one.
-
Activation: The lactam is activated, for example, by conversion to a thio-lactam or by using a coupling agent like phosphorus oxychloride (POCl₃).
-
Coupling: The activated intermediate is then reacted with the synthesized N-methyl-d4-piperazine to yield this compound.
Proposed Synthesis Workflow:
Proposed synthesis workflow for this compound.
After synthesis, this compound would require purification to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.
1. Extraction and Washing:
-
The reaction mixture is typically quenched and extracted with an organic solvent.
-
The organic layer is washed with brine and dried over a desiccant like sodium sulfate.
2. Chromatography:
-
Flash Column Chromatography: The crude product can be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to separate the product from impurities.
3. Recrystallization:
-
For final purification, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone) can be employed to obtain a highly pure crystalline product. The choice of solvent is critical and may require some experimentation.
4. Purity Analysis:
-
The purity of the final product should be confirmed by HPLC, and the identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.
Signaling Pathways of Clozapine
As an isotopic analog, this compound is expected to interact with the same biological targets and affect the same signaling pathways as Clozapine. Clozapine's unique therapeutic profile is attributed to its complex pharmacology, involving multiple neurotransmitter systems.
Receptor Binding Profile
Clozapine is an antagonist at various receptors, with a notable high affinity for dopamine D4 and serotonin 5-HT2A receptors, and a lower affinity for dopamine D2 receptors compared to typical antipsychotics. This profile is believed to contribute to its efficacy in treatment-resistant schizophrenia and its lower incidence of extrapyramidal side effects. It also has significant antagonistic effects on adrenergic, cholinergic, and histaminergic receptors.
Key Signaling Pathways
Clozapine modulates several intracellular signaling cascades, which are thought to be central to its therapeutic and side effects.
Dopamine and Serotonin Receptor Signaling: Clozapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling pathways, including the cAMP and phosphoinositide pathways, ultimately influencing gene expression and neuronal activity.
Glycogen Synthase Kinase 3 (GSK-3) Pathway: Clozapine has been shown to inhibit GSK-3β, a key enzyme in various signaling pathways, including those involved in mood regulation and neurodevelopment. This inhibition can occur through the Akt and Wnt signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have indicated that clozapine can activate the MEK/ERK pathway, a component of the MAPK signaling cascade, which is involved in neuronal plasticity and survival.
Signaling Pathway Diagram:
Overview of Clozapine's signaling pathways.
This guide provides a foundational understanding of this compound, from its fundamental chemical characteristics to its application in complex analytical methods and its relationship to the broader pharmacology of Clozapine. The provided protocols and diagrams are intended to aid researchers in their experimental design and data interpretation.
The Use of Deuterium-Labeled Clozapine in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterium-labeled clozapine in mass spectrometry, primarily as an internal standard for the quantitative analysis of clozapine and its metabolites in biological matrices. This document details the experimental protocols, presents quantitative data from various studies, and illustrates relevant biological pathways and analytical workflows.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and the potential for serious side effects, therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide, is crucial for optimizing patient dosage and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of clozapine due to its high sensitivity, selectivity, and accuracy.
The use of a stable isotope-labeled internal standard, such as deuterium-labeled clozapine (e.g., clozapine-d4 or clozapine-d8), is essential for reliable LC-MS/MS quantification. These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium atoms. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.
Experimental Protocols
The following sections outline common experimental procedures for the quantification of clozapine in biological matrices using deuterium-labeled clozapine as an internal standard. These protocols are synthesized from various published methods.
Sample Preparation
A critical step in the bioanalytical workflow is the extraction of clozapine and its metabolites from complex biological matrices like plasma, serum, or urine. The goal is to remove interfering substances while efficiently recovering the analytes of interest.
1. Protein Precipitation:
-
Objective: To remove proteins from the sample, which can interfere with the analysis.
-
Procedure:
-
To 200 µL of serum or plasma, add 400 µL of acetonitrile containing 0.1% formic acid.
-
Add 100 µL of methanol containing the internal standard, this compound, at a concentration of 200 ng/mL.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube or a 96-well plate for further processing or direct injection into the LC-MS/MS system.[1] In some methods, a dilution step (e.g., 1:10 with water) is performed before analysis.[1]
-
2. Liquid-Liquid Extraction (LLE):
-
Objective: To separate the analytes from the sample matrix based on their differential solubility in two immiscible liquids.
-
Procedure:
-
To a sample of serum or urine, add the deuterium-labeled internal standard (e.g., this compound).[2]
-
Adjust the pH of the sample to alkaline conditions.[2]
-
Add an organic solvent such as ethyl acetate.[2]
-
Vortex vigorously to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the analytes to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Chromatographic Separation:
-
Objective: To separate clozapine and its metabolites from each other and from other endogenous components of the sample matrix before they enter the mass spectrometer.
-
Typical Conditions:
-
Column: A reversed-phase column, such as a Synergi Polar RP column, is often used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol) is commonly employed.[2]
-
Flow Rate: The flow rate is typically in the range of 0.2-0.7 mL/min.[3]
-
2. Mass Spectrometric Detection:
-
Objective: To detect and quantify the separated analytes based on their mass-to-charge ratio (m/z).
-
Typical Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after collision-induced dissociation (CID).[2] This highly selective technique minimizes interferences.
-
MRM Transitions: The specific precursor and product ions (Q1/Q3) for clozapine, its metabolites, and the deuterium-labeled internal standard are monitored. Examples of these transitions are provided in the table below.
-
Quantitative Data
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for clozapine analysis using deuterium-labeled internal standards.
Table 1: MRM Transitions for Clozapine and Related Compounds
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Clozapine | 327.0 | 270.1 |
| Clozapine | 327.0 | 192.1 |
| Norclozapine | 313.0 | 192.1 |
| Norclozapine | 313.0 | 270.1 |
| This compound (IS) | 331.0 | 192.2 |
Data sourced from Agilent Technologies Application Note.[1]
Table 2: Performance Characteristics of a Mini-MS Assay for Clozapine and Norclozapine
| Parameter | Clozapine | Norclozapine |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| R² | 0.98 - 0.99 | 0.98 - 0.99 |
| Limit of Quantification (LOQ) | 10 ng/mL (plasma/blood), 41.7 ng/mL (DBS) | 10 ng/mL (plasma/blood), 41.7 ng/mL (DBS) |
| Inter-assay CV (%) | 7.9 - 14.1 | 1.6 - 14.6 |
| Accuracy (%) | 85 - 117 | 85 - 117 |
Data from a study on a miniature mass spectrometer for point-of-care monitoring.[4]
Table 3: Validation Data for an Automated Extraction and Flow-Injection MS/MS Method
| Parameter | Clozapine | Norclozapine |
| Limit of Quantitation (LOQ) | 0.01 mg/L | 0.01 mg/L |
| Inter-batch Precision (%RSD) at LOQ | 3.5% | 5.5% |
| Intra-plate Accuracy | 95% - 104% of nominal | 95% - 104% of nominal |
| Inter-plate Accuracy | 95% - 104% of nominal | 95% - 104% of nominal |
| Overall Process Efficiency | 56% - 70% | 66% - 77% |
| Mean Relative Process Efficiency | 98% | 99% |
Data from a study on automated analysis of clozapine and norclozapine.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of clozapine in a biological sample using a deuterium-labeled internal standard and LC-MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Critical Role of Clozapine-d4 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of an internal standard is a fundamental practice to ensure the reliability of these measurements, particularly in complex matrices like plasma, serum, and urine. This guide delves into the core principles and practical applications of using Clozapine-d4, a deuterated analog of the atypical antipsychotic drug Clozapine, as an internal standard in modern analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Foundational Principle: Why an Internal Standard is Essential
Quantitative analysis in bioanalytical settings is susceptible to various sources of error that can compromise the accuracy and precision of the results. These errors can arise during sample preparation, such as analyte loss during extraction, and from instrumental variability, including fluctuations in injection volume and detector response. An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known, constant concentration to all samples, including calibrators and quality controls, prior to sample processing.
By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized. This is because both the analyte and the internal standard are subjected to the same experimental conditions and are therefore affected proportionally by any systematic or random errors. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency in the mass spectrometer, and have a comparable extraction recovery, but be chromatographically distinguishable from the analyte itself.
This compound: The Gold Standard for Clozapine Analysis
For the quantification of Clozapine, the use of a stable isotope-labeled internal standard (SIL-IS), specifically this compound, is considered the gold standard. This compound is structurally identical to Clozapine, with the exception that four hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This subtle yet significant modification results in a 4 Dalton mass difference, allowing for their distinct detection by a mass spectrometer, while their chemical and physical behaviors remain virtually identical.
The primary advantages of using this compound as an internal standard include:
-
Minimized Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer. Since this compound has the same retention time and ionization characteristics as Clozapine, it experiences the same matrix effects, allowing for accurate compensation.
-
Correction for Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or protein precipitation (PPT), analyte recovery can be inconsistent. This compound, behaving identically to Clozapine, will be lost in the same proportion, ensuring the analyte-to-IS ratio remains constant.
-
Compensation for Instrumental Fluctuations: Minor variations in injection volume or instrument sensitivity are effectively corrected by the constant analyte-to-IS ratio.
Experimental Workflow and Methodologies
The quantification of Clozapine in biological samples using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The initial step involves the extraction of Clozapine and this compound from the biological matrix. Two common techniques are employed:
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. A typical LLE protocol for Clozapine analysis involves the addition of an alkaline buffer to the sample, followed by the addition of an organic solvent such as ethyl acetate. After vortexing and centrifugation, the organic layer containing the analytes is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Protein Precipitation (PPT): This is a simpler and faster technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected and can be directly injected or further processed before injection into the LC-MS/MS system.
Chromatographic Separation
Liquid chromatography is used to separate Clozapine and its metabolites from other endogenous components in the sample extract before they enter the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile), often run in a gradient elution mode to achieve optimal separation.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed in the positive electrospray ionization (ESI+) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Clozapine and this compound are monitored.
Table 1: Typical MRM Transitions for Clozapine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clozapine | 327.1 | 270.2 |
| This compound | 331.1 | 270.2 |
The selection of these specific ion transitions provides a high degree of certainty in the identification and quantification of the analytes.
Quantitative Data and Method Validation
Validated bioanalytical methods are crucial for regulatory submissions and clinical studies. The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of Clozapine using this compound as an internal standard, based on published literature.
Table 2: Linearity and Sensitivity of Clozapine Quantification
| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Human Plasma | 1 - 1000 | 1 |
| Human Serum | 0.5 - 500 | 0.5 |
| Human Urine | 2 - 2000 | 2 |
Table 3: Accuracy and Precision of Clozapine Quantification in Human Plasma
| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 5 | 98.5 | 6.2 |
| 50 | 101.2 | 4.5 |
| 500 | 99.8 | 3.1 |
Table 4: Recovery and Matrix Effect for Clozapine in Human Serum
| Parameter | Clozapine (%) | This compound (%) |
| Extraction Recovery | 85.3 | 84.9 |
| Matrix Effect | 92.1 | 91.5 |
These data demonstrate the high accuracy, precision, and reliability of LC-MS/MS methods when employing this compound as an internal standard. The consistent recovery and minimal matrix effect for both the analyte and the internal standard underscore the effectiveness of this approach.
Visualizing the Workflow and Principle
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle of isotope dilution mass spectrometry.
Conclusion
The use of this compound as an internal standard is an indispensable component of modern, high-throughput bioanalytical methods for the quantification of Clozapine. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the mitigation of various sources of error, leading to highly accurate, precise, and reliable data. This technical guide has provided a comprehensive overview of the principles, methodologies, and performance characteristics associated with this gold-standard approach, offering valuable insights for researchers, scientists, and drug development professionals involved in the bioanalysis of Clozapine. The detailed experimental protocols and summarized quantitative data serve as a practical reference for the development and validation of robust analytical methods.
Commercial Suppliers of Clozapine-d4: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of commercial sources for Clozapine-d4, a critical reagent for research applications, particularly in pharmacokinetic and metabolic studies. It includes a comparative summary of supplier specifications, a detailed experimental protocol for its use as an internal standard, and a visualization of the key signaling pathways associated with its non-deuterated counterpart, Clozapine.
Introduction to this compound
This compound is a deuterated form of Clozapine, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] The incorporation of four deuterium atoms into the piperazine ring provides a stable isotopic label, making it an ideal internal standard for the quantification of Clozapine in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[5][6]
Commercial Supplier Data
The following table summarizes the specifications of this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.
| Supplier | Catalog Number (Example) | Purity / Isotopic Enrichment | Formulation | CAS Number |
| Cayman Chemical | 17513 | ≥99% deuterated forms (d₁-d₄) | 500 µg/ml solution in ethanol | 204395-52-8 |
| Cerilliant (Sigma-Aldrich) | C-091 | Certified Reference Material | 100 µg/mL solution in methanol | 204395-52-8 |
| MedChemExpress (MCE) | HY-14539S2 | 99.82% | Solid Powder | 204395-52-8 |
| Toronto Research Chemicals (TRC) | C587504 | Not specified | Solid Powder | 204395-52-8 |
Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS
This protocol describes a representative method for the determination of Clozapine concentrations in human plasma for therapeutic drug monitoring (TDM) or pharmacokinetic studies, utilizing this compound as an internal standard.
Materials and Reagents
-
Clozapine analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium Formate
-
Human Plasma (K2-EDTA)
-
Deionized Water
Preparation of Solutions
-
Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Clozapine in methanol.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards (e.g., 5-1000 ng/mL) and at least three levels of QCs by spiking the appropriate amount of Clozapine stock solution into blank human plasma.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC or HPLC system
-
Column: A suitable C18 reversed-phase column (e.g., Waters XBridge™ Premier BEH™ C18)
-
Mobile Phase A: 1 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Gradient Elution: A fast gradient to elute Clozapine and this compound.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo™ TQ-S micro) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the following mass-to-charge ratio (m/z) transitions:
-
Clozapine: 327 → 270[7]
-
This compound: 331 → 270 (or other appropriate product ion)
-
Data Analysis
-
Integrate the peak areas for both Clozapine and this compound for each sample.
-
Calculate the peak area ratio (Clozapine / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Clozapine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualization of Core Signaling Pathways
Clozapine's therapeutic effects are believed to be mediated primarily through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[2][8][9] The following diagrams illustrate this key mechanism of action and a typical bioanalytical workflow using this compound.
Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.
Caption: Workflow for sample analysis using this compound.
References
- 1. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 氯氮平-D4标准液 CRM 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Foundational Studies Using Clozapine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational applications of Clozapine-d4, a deuterated analog of the atypical antipsychotic drug Clozapine. Primarily utilized as an internal standard in bioanalytical method development, this compound is instrumental for the accurate quantification of Clozapine and its metabolites in complex biological matrices. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the relevant signaling pathways influenced by Clozapine, offering a critical resource for researchers in pharmacology, drug metabolism, and neuroscience.
Core Application: Internal Standard in Bioanalysis
This compound's principal role in foundational research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to Clozapine, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution with the analyte of interest during chromatography compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision in therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Quantitative Analysis of Clozapine and Metabolites
This compound is crucial for the simultaneous quantification of Clozapine and its major metabolites, Norclozapine (N-desmethylclozapine) and Clozapine-N-oxide, in biological samples such as plasma, serum, and urine.[1][2] This is essential for understanding the drug's metabolism, distribution, and excretion, as well as for establishing therapeutic ranges and identifying potential drug-drug interactions.[3]
Table 1: Summary of LC-MS/MS Method Parameters for Clozapine and Metabolite Quantification using this compound
| Parameter | Method 1 (Serum & Urine)[1] | Method 2 (Serum)[4] | Method 3 (Plasma)[2] |
| Internal Standard | This compound | This compound | Not specified, but typical for the method |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography Column | Synergi Polar RP | Not Specified | C-18 column |
| Mobile Phase | 1 mM ammonium formate and methanol (gradient) | Acetonitrile with 0.1% formic acid and methanol | Isocratic elution |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Not Specified | Positive ion atmospheric pressure electrospray |
| Detection Mode | Multiple Reaction Monitoring (MRM) | SPE/MS/MS | Multiple Reaction Monitoring (MRM) |
| Linear Range (Clozapine) | 1.0 - 2,000 ng/mL (Serum) | Not specified | 1 - 1000 ng/mL |
| Linear Range (Norclozapine) | 1.0 - 2,000 ng/mL (Serum) | Not specified | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL (Serum) | Not specified | 1 ng/mL |
| Precision (%RSD) | <10% | CV of 5.6% for Clozapine | <14% |
Experimental Protocols
Protocol for Quantification of Clozapine and Norclozapine in Human Serum using LC-MS/MS with this compound
This protocol is a synthesized example based on established methodologies.[1][4]
Objective: To accurately quantify the concentration of Clozapine and its primary metabolite, Norclozapine, in human serum samples for therapeutic drug monitoring.
Materials:
-
Human serum samples
-
Clozapine, Norclozapine, and this compound standards
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
96-well plates
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Clozapine, Norclozapine, and this compound in methanol.
-
Prepare a working internal standard solution of this compound (e.g., 200 ng/mL) in methanol.
-
Prepare calibration standards by spiking drug-free human serum with known concentrations of Clozapine and Norclozapine.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of acetonitrile containing 0.1% formic acid.
-
Add 100 µL of the internal standard solution (this compound).
-
Vortex the samples thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Dilute the supernatant 1:10 with water.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Chromatographic Separation: Utilize a suitable C18 column with a gradient elution of mobile phases (e.g., A: 1 mM ammonium formate in water, B: Methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific MRM transitions for each analyte and the internal standard.
-
Table 2: Example MRM Transitions for Clozapine Analysis
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Clozapine | 327.0 | 270.1 |
| Norclozapine | 313.0 | 192.1 |
| This compound (IS) | 331.0 | 192.2 |
-
Data Analysis:
-
Quantify the concentration of Clozapine and Norclozapine in the unknown samples by constructing a calibration curve from the peak area ratios of the analytes to the internal standard (this compound) versus the nominal concentration of the calibrators.
-
Experimental Workflow for LC-MS/MS Quantification
Clozapine's Impact on Cellular Signaling Pathways
While this compound's primary use is analytical, understanding the molecular mechanisms of Clozapine is critical for interpreting pharmacokinetic and pharmacodynamic data. Clozapine exerts its therapeutic effects through complex interactions with multiple neurotransmitter systems and intracellular signaling cascades.
Dopamine and Serotonin Receptor Interactions
Clozapine's atypical antipsychotic profile is attributed to its unique receptor binding profile. It has a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.[5] It also exhibits a high affinity for the dopamine D4 receptor.[5][6] This dual antagonism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.
GSK-3β Signaling Pathway
Clozapine has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[7][8] It can lead to the phosphorylation and inhibition of GSK-3β, a key enzyme involved in various cellular processes, including neuronal plasticity and apoptosis. This action is thought to be mediated through both the Akt and Wnt/β-catenin pathways.[7][9]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important target of Clozapine.[10][11] Clozapine can induce the phosphorylation and activation of ERK1/2. This activation does not appear to occur through the canonical D2 or 5-HT2A receptor pathways but may involve the transactivation of the Epidermal Growth Factor (EGF) receptor.[10]
Conclusion
This compound is an indispensable tool in the foundational research of Clozapine, enabling precise and accurate quantification essential for therapeutic drug monitoring and pharmacokinetic studies. A thorough understanding of the analytical methodologies employing this compound, coupled with insights into the complex signaling pathways modulated by Clozapine, provides a robust framework for advancing our knowledge of this unique atypical antipsychotic and for the development of novel therapeutic strategies. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers dedicated to unraveling the multifaceted nature of Clozapine's action.
References
- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of clozapine on the GSK-3-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Clozapine-d4 in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmacokinetic (PK) research and drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. For the atypical antipsychotic clozapine, which exhibits significant interpatient variability in its pharmacokinetic parameters, precise measurement is crucial for both clinical efficacy and safety.[1][2] This technical guide elucidates the critical role of Clozapine-d4, a stable isotope-labeled (SIL) internal standard, in the bioanalysis of clozapine. By mimicking the analyte's behavior throughout the analytical process, this compound ensures the generation of robust, reliable, and reproducible data, underpinning the integrity of pharmacokinetic studies. This document provides a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance, establishing it as the "gold standard" in clozapine bioanalysis.[3][4]
The Imperative for an Ideal Internal Standard in Clozapine Pharmacokinetics
The pharmacokinetic profile of clozapine is characterized by wide interindividual variations in parameters such as peak plasma concentration, elimination half-life, and clearance.[1] This variability necessitates meticulous therapeutic drug monitoring (TDM) and robust bioanalytical methods during drug development. Internal standards (IS) are indispensable in quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they correct for procedural variations that can occur during sample preparation, injection, and instrument analysis.[3][5]
An ideal internal standard should share physicochemical properties with the analyte to ensure it experiences similar matrix effects and extraction recovery.[3] Stable isotope-labeled internal standards, such as this compound, are considered the benchmark because their chemical and physical characteristics are nearly identical to the parent drug, differing only in mass.[3][6] This near-identical nature allows for superior compensation for analytical variability compared to structural analogs.[3]
This compound: The Gold Standard for Clozapine Bioanalysis
This compound is a deuterated form of clozapine where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled clozapine by a mass spectrometer, while its chemical behavior remains virtually identical.
Advantages of using this compound:
-
Co-elution: It typically co-elutes with clozapine during chromatographic separation, meaning it is subjected to the same matrix effects (ion suppression or enhancement) at the same time.[3][5]
-
Similar Extraction Recovery: Its recovery during sample preparation steps like protein precipitation or liquid-liquid extraction is expected to be the same as clozapine.[5]
-
Improved Accuracy and Precision: By effectively normalizing variations, the use of this compound leads to significantly improved accuracy and precision in the quantification of clozapine.[7][8]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the FDA and EMA.[4]
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard consistently yields high-quality data in bioanalytical assays. The following tables summarize key performance parameters from various studies.
Table 1: Bioanalytical Method Validation Parameters using this compound
| Parameter | Result | Reference |
| Precision (% RSD) | <5% for both clozapine and norclozapine | [7] |
| Accuracy (% Nominal) | 104-112% for both analytes | [7] |
| **Linearity (R²) ** | >0.999 | |
| Lower Limit of Quantification (LLOQ) | 2.73 ng/g | [9] |
| Recovery | 97.80% to 99.28% | [9] |
Table 2: Comparison of Internal Standard Performance
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS |
| Matrix Effect Compensation | Excellent | Partial |
| Accuracy & Precision | High | Moderate to High |
| Co-elution with Analyte | Yes | Variable |
| Extraction Recovery Mimicry | Excellent | Partial |
Experimental Protocols: A Practical Guide
The following sections detail a typical experimental workflow for the quantification of clozapine in human plasma or serum using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting clozapine and this compound from biological matrices.
Materials:
-
Human plasma/serum samples
-
This compound internal standard working solution (e.g., 200 ng/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of plasma/serum sample, add 100 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
For some methods, a dilution step (e.g., 1:10 with water) may be performed before injection.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Illustrative Example):
-
Column: A suitable C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-20 µL
-
Gradient: A gradient elution is typically used to ensure good separation from endogenous matrix components.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clozapine: m/z 327.0 -> 270.1
-
This compound (IS): m/z 331.0 -> 192.2
-
Norclozapine (Metabolite): m/z 313.0 -> 192.1
-
-
Instrument Parameters: Dwell time, fragmentor voltage, and collision energy should be optimized for maximum sensitivity.
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the key processes involved in a pharmacokinetic study utilizing this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Clozapine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Clozapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of clozapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. The guide details the synthesis of various isotopically labeled forms of clozapine, their applications in research and development, and the analytical methodologies for their detection and quantification.
Introduction to Isotopic Labeling of Clozapine
Isotopic labeling is a crucial technique in drug development and biomedical research. By replacing one or more atoms of a molecule with their isotope, researchers can trace the drug's path and fate within a biological system without altering its chemical properties. For clozapine, labeling with stable isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C), or radioactive isotopes like Carbon-14 (¹⁴C), Carbon-11 (¹¹C), and Tritium (³H), has enabled significant advancements in understanding its pharmacokinetics, metabolism, and mechanism of action.
Labeled clozapine serves several critical purposes:
-
Internal Standards: Deuterated and ¹³C-labeled clozapine are widely used as internal standards in quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.[1][2][3][4]
-
Metabolic Studies: Radiolabeled clozapine (¹⁴C and ³H) allows for the tracing of the parent drug and its metabolites in vivo and in vitro, aiding in the elucidation of metabolic pathways.[5][6]
-
Pharmacokinetic and Distribution Studies: Positron Emission Tomography (PET) imaging with ¹¹C-labeled clozapine provides real-time, non-invasive visualization and quantification of the drug's distribution in various tissues, including the brain.[7][8]
Synthesis of Isotopically Labeled Clozapine
The synthesis of isotopically labeled clozapine involves introducing the desired isotope at a specific position within the molecule. The choice of isotope and labeling position depends on the intended application.
Deuterium (²H) Labeling
Deuterated clozapine (e.g., Clozapine-d4, Clozapine-d8) is a commonly used internal standard for quantitative analysis.[1][2][3][9][10] The synthesis typically involves using deuterated reagents in the final steps of the clozapine synthesis or through hydrogen-deuterium exchange reactions on the final compound.
General Synthetic Approach: The synthesis of Clozapine-d8 can be achieved by reacting the appropriate precursor with a deuterated piperazine derivative.
Carbon-13 (¹³C) Labeling
¹³C-labeled clozapine is another stable isotope-labeled variant used as an internal standard.[11][12] The synthesis requires the incorporation of a ¹³C-labeled precursor in the synthetic route. For instance, [¹³C,²H₃]-Clozapine has been synthesized for use in analytical applications.[11]
Carbon-14 (¹⁴C) Labeling
¹⁴C-labeled clozapine is instrumental in drug metabolism and pharmacokinetic studies due to the long half-life of ¹⁴C, allowing for long-term tracing. Synthesis often starts with a simple ¹⁴C-labeled precursor, such as potassium [¹⁴C]cyanide or [carboxyl-¹⁴C]anthranilic acid.[5][13] One reported method involves a four-step synthesis from [carboxyl-¹⁴C]anthranilic acid using microwave irradiation to improve the radiochemical yield.[13] Another approach prepares ¹¹-[¹⁴C]-clozapine from 2-aminobenzonitrile-[cyano-¹⁴C].[5]
Carbon-11 (¹¹C) Labeling
¹¹C-labeled clozapine is primarily used for in vivo imaging with Positron Emission Tomography (PET).[7][14][15] Due to the short half-life of ¹¹C (approximately 20 minutes), the synthesis must be rapid and efficient. The most common method is the ¹¹C-methylation of the precursor norclozapine (desmethylclozapine) using ¹¹C-methyl triflate or ¹¹C-methyl iodide.[7][14]
Tritium (³H) Labeling
Tritiated clozapine is also used in metabolic and binding studies. One method involves labeling the methyl group of the 4-methyl-piperazine ring with tritium (³H).[5]
Applications and Experimental Protocols
Quantitative Bioanalysis using LC-MS/MS
Isotopically labeled clozapine, particularly deuterated forms, is the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide.[1][2][16][17]
Experimental Protocol: Quantification of Clozapine in Human Plasma
-
Sample Preparation:
-
To a 0.5 mL plasma sample, add an internal standard solution (e.g., this compound).[1][9]
-
Perform a single-step liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under alkaline conditions or protein precipitation with acetonitrile.[1][16][17]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[1][17]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for clozapine, its metabolites, and the internal standard.[17]
-
Table 1: Example MRM Transitions for Clozapine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clozapine | 327 | 270 |
| Norclozapine | 313 | 192 |
| Clozapine-N-oxide | 343 | 256 |
| This compound (IS) | 331 | 270 |
Source: Adapted from various LC-MS/MS methods.[17]
Workflow for Quantitative Analysis of Clozapine
Caption: Workflow for the quantitative analysis of clozapine in biological samples.
Table 2: Performance Characteristics of LC-MS/MS Methods for Clozapine Quantification
| Matrix | Labeled Standard | LOQ (ng/mL) | Linearity (ng/mL) | Inter-assay CV (%) | Accuracy (%) |
| Human Plasma | This compound | 1.0 | 1 - 1000 | < 14 | 85 - 117 |
| Human Serum | This compound | 1.0 | 1 - 2000 | < 10 | - |
| Rat Plasma | Glyburide (IS) | 1.0 | 1 - 10,000 | - | - |
Source: Data compiled from multiple studies.[1][9][16][17]
In Vivo Imaging with Positron Emission Tomography (PET)
¹¹C-Clozapine PET imaging allows for the non-invasive study of the drug's tissue pharmacokinetics in living subjects, including humans.[7] This technique provides valuable data on brain penetration and distribution in specific brain regions.
Experimental Protocol: ¹¹C-Clozapine PET Study in Humans
-
Radiotracer Synthesis: Synthesize ¹¹C-Clozapine via ¹¹C-methylation of norclozapine.[7][14]
-
Subject Preparation: Position the subject in the PET scanner.
-
Radiotracer Administration: Administer a bolus intravenous injection of ¹¹C-Clozapine.[7]
-
PET Scan Acquisition: Acquire dynamic PET images over a period of 2-3 hours.[7]
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) for various organs and brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate pharmacokinetic parameters from the TACs.
-
Table 3: Pharmacokinetic Parameters of ¹¹C-Clozapine in Human Brain Regions (PET Study)
| Brain Region | Cmax (%ID/g) | Tmax (min) | AUC₀₋t (%ID/g*min) | T₁/₂ (min) |
| Insula | 6.5 ± 0.4 | 16.5 ± 1.7 | 586.0 ± 14.8 | 179.9 ± 24.1 |
| Striatum | 6.4 ± 0.3 | 16.5 ± 1.7 | 582.0 ± 5.9 | 185.0 ± 22.9 |
| Cerebellum | 5.0 ± 0.4 | 15.0 ± 0.0 | 422.2 ± 30.5 | 173.8 ± 23.5 |
Source: Adapted from a study in healthy volunteers.[7]
Workflow for a ¹¹C-Clozapine PET Imaging Study
Caption: Workflow of a typical ¹¹C-Clozapine PET imaging study.
Metabolic Profiling
Clozapine is extensively metabolized in the body, primarily by cytochrome P450 enzymes (CYP1A2).[18] The major metabolites are norclozapine and clozapine-N-oxide.[16][18] Isotopic labeling, particularly with ¹⁴C, is essential for comprehensive metabolic profiling.
Clozapine Metabolism Pathway
References
- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of carbon-14 and tritium labelled analogs of the novel antischizophrenic agent clozapine [inis.iaea.org]
- 6. Isolation and identification of clozapine metabolites in patient urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Tissue Pharmacokinetics of Carbon-11-Labeled Clozapine in Healthy Volunteers: A Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. schd-shimadzu.com [schd-shimadzu.com]
- 12. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. agilent.com [agilent.com]
- 17. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Methodological & Application
Quantitative Analysis of Clozapine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clozapine in human plasma. The method utilizes clozapine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring of clozapine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[1][2] This document provides a detailed protocol for the determination of clozapine in human plasma using LC-MS/MS with this compound.
Experimental Workflow
Caption: Workflow for clozapine quantification by LC-MS/MS.
Protocols
Materials and Reagents
-
Clozapine and this compound certified reference materials[1]
-
HPLC or LC-MS grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate
-
Drug-free human plasma for calibration standards and quality controls
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve clozapine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Clozapine Working Solutions: Prepare a series of working solutions by serially diluting the clozapine stock solution with methanol/water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 200 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50-200 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.[3]
-
Add a fixed volume of the IS working solution (e.g., 400 µL of acetonitrile containing 200 ng/mL this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.
-
Transfer a portion of the supernatant to an autosampler vial.
-
In some methods, the supernatant is further diluted with water or a mobile phase constituent before injection.[3]
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 analytical column (e.g., Agilent HPH C18, Waters XBridge Premier BEH C18).[4][5] |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |
| Flow Rate | 0.2 - 1.0 mL/min. |
| Injection Volume | 5 - 10 µL. |
| Column Temperature | 30 - 40 °C. |
| Gradient | A gradient elution is often used to ensure good separation from matrix components. |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[4] |
| Monitored Transitions (MRM) | Clozapine: m/z 327.0 → 270.1 (quantifier), 327.0 → 192.1 (qualifier).[4] This compound: m/z 331.0 → 272.0 or 331.0 → 192.2.[4] |
| Spray Voltage | ~3000 V.[4] |
| Source Temperature | ~100 °C.[4] |
| Collision Energy (CE) | Optimized for each transition. |
Data Analysis
Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of clozapine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The concentration of clozapine in unknown samples is then determined from this calibration curve.
Method Performance
The performance of LC-MS/MS methods for clozapine quantification is typically evaluated for linearity, precision, accuracy, sensitivity, and recovery. The following table summarizes representative data from published methods.
| Parameter | Typical Performance Data |
| Linearity (R²) | > 0.99.[4][6][7] |
| Concentration Range | Varies, but typically covers the therapeutic range, e.g., 10 - 1000 ng/mL or 20 - 1500 ng/mL.[4] |
| Intra- and Inter-assay Precision (CV%) | Generally < 15%.[7][8] Some high-precision methods report CVs as low as < 3%.[6] |
| Accuracy (Bias %) | Within ±15% of the nominal concentration.[4][8] |
| Limit of Detection (LOD) | Can be as low as 0.5 - 0.91 ng/mL.[4][6] |
| Limit of Quantification (LOQ) | Typically in the range of 1 - 10 ng/mL.[4][6] |
| Recovery | Average recoveries often range from 60% to over 97%.[4][6] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of clozapine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical and research laboratories.
References
- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. waters.com [waters.com]
- 4. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Clozapine in Human Plasma and Serum using LC-MS/MS with Clozapine-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the quantitative analysis of clozapine in human plasma and serum. The methods described herein utilize protein precipitation, liquid-liquid extraction, and solid-phase extraction for sample preparation, with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clozapine-d4 is employed as an internal standard to ensure accuracy and precision. These protocols are designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for therapeutic drug monitoring and pharmacokinetic studies of clozapine.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. Accurate and precise quantification of clozapine in biological matrices is therefore essential. This application note details validated sample preparation and LC-MS/MS methods for the analysis of clozapine in human plasma and serum, utilizing its deuterated analog, this compound, as an internal standard to compensate for matrix effects and procedural losses.
Materials and Reagents
-
Clozapine
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Diethyl ether, HPLC grade
-
Ammonium formate
-
Water, deionized
-
Human plasma/serum, drug-free
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Experimental Protocols
Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Sample Preparation :
-
Allow all samples and standards to thaw to room temperature.
-
Vortex mix samples for 10 seconds.
-
-
Precipitation :
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds to precipitate proteins.
-
-
Centrifugation :
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer :
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended) :
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Analysis :
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
Sample Preparation :
-
To 500 µL of plasma or serum, add the this compound internal standard.
-
-
pH Adjustment :
-
Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.
-
-
Extraction :
-
Add 2 mL of an organic solvent mixture (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes.
-
-
Organic Layer Transfer :
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation :
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution :
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis :
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples, minimizing ion suppression and matrix interference.[3]
-
SPE Cartridge Conditioning :
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading :
-
Mix 200 µL of plasma or serum with the this compound internal standard and 200 µL of 4% phosphoric acid.[3]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing :
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.
-
-
Elution :
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis :
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Clozapine: m/z 327 → 270; this compound: m/z 331 → 270 |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described methods. Values may vary based on instrumentation and specific laboratory conditions.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 105 | 80 - 95 | > 90 |
| Matrix Effect (%) | 5 - 15 | < 10 | < 5 |
| Lower Limit of Quantitation (LLOQ) | 1 - 5 ng/mL | 0.5 - 2 ng/mL | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 10 | < 8 | < 5 |
| Inter-day Precision (%CV) | < 12 | < 10 | < 7 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Experimental Workflow Diagram
Caption: Workflow for clozapine analysis.
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of clozapine in human plasma and serum using this compound as an internal standard. The choice of sample preparation technique—protein precipitation, liquid-liquid extraction, or solid-phase extraction—can be tailored to the specific needs of the laboratory, considering factors such as required sensitivity, sample cleanliness, and throughput. These methods are well-suited for therapeutic drug monitoring and pharmacokinetic research, enabling accurate and precise determination of clozapine concentrations.
References
- 1. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Clozapine in Serum and Plasma using Clozapine-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia.[1] Therapeutic Drug Monitoring (TDM) of clozapine is crucial for optimizing dosage, ensuring patient compliance, and minimizing dose-related adverse effects such as seizures.[2][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying clozapine and its major metabolite, norclozapine, in biological matrices due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as Clozapine-d4, is essential for accurate and precise quantification. This compound mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations during sample preparation and ionization in the mass spectrometer.[1][6]
This document provides a detailed protocol for the extraction and quantification of clozapine in human serum or plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Principle of the Method
This method employs a simple protein precipitation step to extract clozapine and the internal standard (this compound) from the serum or plasma matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from samples with known concentrations.
Experimental Protocols
Materials and Reagents
-
Clozapine analytical standard
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Drug-free human serum or plasma
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve clozapine standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare by dissolving this compound in methanol.[7]
-
Clozapine Working Solutions: Perform serial dilutions of the clozapine stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for calibration standards and quality controls (QCs).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The final concentration should be optimized based on instrument response.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking drug-free serum or plasma with the appropriate clozapine working solutions to achieve a final concentration range (e.g., 1.0 ng/mL to 2000 ng/mL).[8] A typical calibration curve may include 6-8 non-zero points.[5]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this application.[9]
-
Pipette 50 µL of the study sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a fixed volume (e.g., 150 µL) of the IS working solution (this compound in acetonitrile).[5] This equates to a 3:1 ratio of precipitation solvent to sample.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. In some high-concentration methods, a further dilution with water may be performed.[9]
Alternative Method: Liquid-Liquid Extraction (LLE) An alternative to protein precipitation is LLE. This involves adding the internal standard, followed by an alkaline buffer and an organic solvent like ethyl acetate. After vortexing and centrifugation, the organic layer is transferred, evaporated, and reconstituted for analysis.[8]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical parameters for an LC-MS/MS method for clozapine analysis using this compound.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Typical Value / Condition | Source(s) |
|---|---|---|
| LC System | UPLC/HPLC System | [8] |
| Column | Synergi Polar RP or XBridge BEH C18 | [8] |
| Mobile Phase A | 1 mM Ammonium Formate in Water | [8] |
| Mobile Phase B | Methanol or Acetonitrile | [8][9] |
| Flow Rate | 0.3 - 0.6 mL/min | N/A |
| Injection Volume | 5 - 10 µL | [10] |
| Gradient | Gradient elution, optimized for separation | [8] |
| MS System | Triple Quadrupole Mass Spectrometer | [8][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [8] |
| MRM Transitions | Clozapine: 327.0 -> 270.1 / 192.1 | [9] |
| Norclozapine: 313.0 -> 192.1 / 270.1 | [9] |
| | This compound (IS): 331.0 -> 192.2 |[9] |
Table 2: Summary of Quantitative Performance Characteristics
| Performance Metric | Typical Value | Source(s) |
|---|---|---|
| Calibration Range | 1.0 - 2000 ng/mL or 50 - 2000 ng/mL | [8] |
| Linearity (R²) | > 0.99 | [5][11] |
| Limit of Quantification (LOQ) | 1.0 ng/mL in serum | [8] |
| Intra-day Precision (%RSD) | < 10% | [5][8] |
| Inter-day Precision (%RSD) | < 10% | [5][8] |
| Accuracy / Bias | Within ±10% | [8] |
| Extraction Efficiency (Serum) | 52% - 85% |[8] |
Mandatory Visualizations
Conclusion
The protocol described provides a robust, sensitive, and specific method for the quantitative determination of clozapine in serum and plasma. The use of protein precipitation offers a simple and high-throughput sample preparation technique.[9] Employing this compound as a deuterated internal standard is critical to correct for matrix effects and procedural variability, ensuring high accuracy and precision in line with requirements for therapeutic drug monitoring and clinical research.[8][11]
References
- 1. nordx.testcatalog.org [nordx.testcatalog.org]
- 2. cpsle.org [cpsle.org]
- 3. hpft.nhs.uk [hpft.nhs.uk]
- 4. hcpinfo.clozaril.co.uk [hcpinfo.clozaril.co.uk]
- 5. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asilab.co.uk [asilab.co.uk]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Bioanalytical Method for Clozapine using Clozapine-d4 as an Internal Standard
Application Note & Protocol
This document provides a detailed protocol for a validated bioanalytical method for the quantification of Clozapine in human plasma using Clozapine-d4 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring of Clozapine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. This bioanalytical method provides a robust and reliable approach for the accurate quantification of Clozapine in plasma. This compound, a stable isotope-labeled analog, is used as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.
Experimental Workflow
The following diagram illustrates the major steps involved in the bioanalytical workflow for Clozapine analysis.
Caption: Experimental workflow for Clozapine bioanalysis.
Materials and Reagents
-
Clozapine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control human plasma
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clozapine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Clozapine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution in methanol containing 0.1% formic acid.[1]
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]
-
Add 100 µL of the internal standard working solution (this compound).[1]
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
For some methods, a dilution step may follow, for instance, a 1:10 dilution with water.[1]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, e.g., Waters™ XBridge™ Premier BEH™ C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | A suitable gradient to ensure separation from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 350 °C[1] |
| Gas Flow | 13 L/min[1] |
| Nebulizer | 55 psi[1] |
| Capillary Voltage | 3,500 V[1] |
| MRM Transitions | |
| Clozapine | 327.0 -> 270.1 (Quantifier), 327.0 -> 192.1 (Qualifier)[1] |
| This compound (IS) | 331.0 -> 192.2[1] |
Method Validation
The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10 guidelines.[2][3] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[1] |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Table 4: Example Validation Data Summary
| Analyte | Calibration Range (ng/mL) | r² | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Clozapine | 20 - 1500[1] | > 0.999[1] | < 9%[4] | < 10%[4] | 92 - 113%[4] |
Clozapine Signaling Pathway
Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptors. Its primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] The following diagram illustrates the key signaling pathways affected by Clozapine.
Caption: Clozapine's multi-receptor signaling pathway.
Conclusion
This application note details a robust and validated bioanalytical method for the quantification of Clozapine in human plasma using this compound as an internal standard. The use of LC-MS/MS provides the necessary sensitivity and selectivity for clinical and research applications. The provided protocols and validation guidelines serve as a comprehensive resource for laboratories implementing this assay.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes & Protocols: Quantification of Clozapine using Clozapine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide, is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[1]
This document provides detailed application notes and protocols for the quantitative analysis of clozapine in biological matrices, such as serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with clozapine-d4 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2][3]
Rationale for this compound Concentration Selection
The concentration of the internal standard should be selected to be within the linear range of the calibration curve of the analyte and ideally close to the expected concentration of the analyte in the samples. A commonly used concentration for this compound as an internal standard is 100 ng/mL.[1] This concentration is appropriate for typical clozapine calibration curve ranges, which often span from 5 ng/mL to 1000 ng/mL or 10 ng/mL to 2000 ng/mL.[1][4] This ensures a robust and reproducible analytical method.
Quantitative Data Summary
The following tables summarize typical concentrations used for this compound internal standards, clozapine calibration standards, and relevant mass spectrometry parameters.
Table 1: Typical Concentrations for Stock Solutions, Working Solutions, and Spiking
| Solution Type | Analyte | Typical Concentration | Solvent | Reference |
| Stock Solution | This compound | 100 µg/mL | Methanol | [5] |
| Working Internal Standard Solution | This compound | 100 ng/mL | Acetonitrile or Methanol | [1] |
| Calibration Standards | Clozapine | 5 - 1000 ng/mL | Blank Serum/Plasma | [1] |
| Calibration Standards | Clozapine | 10 - 2000 ng/mL | Blank Serum/Plasma | [4] |
| Quality Control (QC) Samples | Clozapine | Low, Medium, High (e.g., 30, 300, 800 ng/mL) | Blank Serum/Plasma | N/A |
Table 2: Example LC-MS/MS Parameters for Clozapine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Clozapine | 327.0 | 270.1 (Quantifier) | 22 | [6] |
| 327.0 | 192.1 (Qualifier) | 50 | [6] | |
| Norclozapine | 313.0 | 192.1 (Quantifier) | 46 | [6] |
| 313.0 | 270.1 (Qualifier) | Not Specified | [6] | |
| This compound (IS) | 331.0 | 274.1 | Not Specified | N/A |
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. This compound Internal Standard Stock Solution (100 µg/mL)
Commercially available certified this compound stock solutions are typically provided at a concentration of 100 µg/mL in methanol.[5] If starting from a solid material, accurately weigh the required amount and dissolve it in methanol to achieve the target concentration.
4.1.2. This compound Internal Standard Working Solution (100 ng/mL)
-
Perform a serial dilution of the 100 µg/mL this compound stock solution.
-
For example, to prepare a 1 µg/mL intermediate solution, dilute 10 µL of the 100 µg/mL stock solution with 990 µL of methanol or acetonitrile.
-
To prepare the 100 ng/mL working solution, dilute 100 µL of the 1 µg/mL intermediate solution with 900 µL of acetonitrile or methanol. This working solution will be used for spiking the samples.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of clozapine in methanol (e.g., at 1 mg/mL).
-
Perform serial dilutions to create a series of working solutions at different concentrations.
-
Spike appropriate volumes of these working solutions into blank (drug-free) serum or plasma to create calibration standards. A typical calibration curve may include concentrations of 5, 10, 50, 100, 500, and 1000 ng/mL.[1]
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and straightforward method for extracting clozapine from serum or plasma samples.[1]
-
Pipette 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the 100 ng/mL this compound internal standard working solution (in acetonitrile).[1] The acetonitrile will act as the protein precipitating agent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for clozapine quantification.
Clozapine Metabolic Pathway
Caption: Major metabolic pathways of clozapine.
References
- 1. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. agilent.com [agilent.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Clozapine and Clozapine-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the atypical antipsychotic drug clozapine and its deuterated internal standard, clozapine-d4, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. This high-throughput method is suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear range.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia for patients who have not responded to other antipsychotic treatments.[1][2] Due to a large inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of clozapine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects.[3] This necessitates a reliable and efficient analytical method for the accurate quantification of clozapine in biological matrices. This application note describes a validated LC-MS/MS method for the determination of clozapine in human plasma, utilizing this compound as an internal standard to ensure high accuracy and precision.
Experimental
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of clozapine and the internal standard from human plasma.
Protocol:
-
To 50 µL of human plasma sample in a microcentrifuge tube, add a three-fold volume excess of the internal standard solution (this compound in acetonitrile).[4]
-
Vortex the mixture for 1 minute at 2000 rpm to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the samples at 16,200 x g for 5 minutes at room temperature to pellet the precipitated proteins.[4]
-
Transfer 20 µL of the clear supernatant to a 96-well plate.
-
Add 450 µL of 30% (v/v) methanol in water to each well.[4]
-
Seal the plate and vortex briefly before placing it in the autosampler for analysis.
Liquid Chromatography
The chromatographic separation is performed on a UPLC system, providing rapid and efficient separation of the analytes.
Table 1: UPLC Conditions
| Parameter | Value |
| System | ACQUITY UPLC I-Class with Flow Through Needle (FTN)[4] |
| Column | XBridge Premier BEH C18, 2.5 µm, 2.1 x 50 mm[4] |
| Mobile Phase A | 1 mM ammonium formate in water |
| Mobile Phase B | Methanol[5] |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | 35°C[6] |
| Run Time | Approximately 1.2 minutes[4] |
Mass Spectrometry
Detection is achieved using a tandem quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Clozapine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 327.2 | 331.2 |
| Product Ion (m/z) | 270.0[7] | 270.0 |
| Dwell Time | 0.1 s | 0.1 s |
Results and Discussion
The developed method demonstrates excellent performance for the quantification of clozapine in human plasma.
Chromatographic Performance
The use of a UPLC system with a sub-2 µm particle column allows for a very short analytical run time of approximately 1.2 minutes per sample, enabling high-throughput analysis.[4] Clozapine and this compound co-elute, ensuring that any matrix effects are compensated for by the internal standard.[4]
Quantitative Performance
The method was validated for linearity, precision, and accuracy.
Table 3: Quantitative Method Performance
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL[4][8] |
| Correlation Coefficient (r²) | > 0.99[7][8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[8] |
| Intra- and Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
The method demonstrates excellent linearity over a wide concentration range, suitable for the analysis of clinical samples. The precision and accuracy are well within the acceptable limits for bioanalytical method validation.
Workflow and Method Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the chromatographic components.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the LC-MS/MS system components.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of clozapine in human plasma. The simple sample preparation procedure and the short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical research setting. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of clozapine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Transition Monitoring of Clozapine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Clozapine-d4 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of Clozapine, commonly used as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing adverse effects. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of clozapine in biological samples by correcting for matrix effects and variations in sample processing. This application note outlines the key parameters and a general protocol for monitoring this compound mass transitions.
Quantitative Data Summary
The following tables summarize the essential mass spectrometric parameters for the detection of this compound and its unlabeled counterpart, Clozapine, along with its major metabolites. These parameters are critical for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
Table 1: Mass Transition Parameters for this compound (Internal Standard)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Fragmentor Voltage (V) | Collision Energy (CE) (eV) | Cell Accelerator Voltage (V) |
| This compound | 331.0 | 192.2 | 150 | 54 | 4 |
Data sourced from an Agilent RapidFire/MS/MS system application note.[1]
Table 2: Mass Transition Parameters for Clozapine and its Major Metabolites
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (CE) (eV) |
| Clozapine | 327.0 | 270.1 | 40 | 159 | 22 |
| Clozapine | 327.0 | 192.1 | 40 | 159 | 50 |
| Norclozapine | 313.0 | 192.1 | 40 | 169 | 46 |
| Norclozapine | 313.0 | 270.1 | 40 | 169 | 22 |
| Clozapine-N-oxide | 343.0 | 256.0 | - | - | - |
Note: Fragmentor and Collision Energy values for Clozapine-N-oxide may require optimization based on the specific instrument used. The transition m/z 343 -> 256 is a commonly cited transition for this metabolite.[2]
Experimental Protocols
This section details a general protocol for the extraction and analysis of Clozapine and this compound from plasma or serum samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting clozapine from biological matrices.[1]
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 200 ng/mL in methanol) to each sample, except for the blank matrix.
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant may be diluted with water or an appropriate buffer before injection to reduce solvent strength and improve peak shape.[1]
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of clozapine and its metabolites.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or a buffer such as ammonium formate.[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: Typically around 3.0-4.0 kV.
-
Source Temperature: Approximately 150 °C.
-
Desolvation Temperature: Approximately 400 °C.
-
Gas Flow: Optimize nebulizer and drying gas flows for the specific instrument.
-
MRM Transitions: Use the transitions specified in Tables 1 and 2. Dwell times should be optimized to ensure a sufficient number of data points across each chromatographic peak.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Monitoring
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clozapine-d4 for Therapeutic Drug Monitoring (TDM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia and for reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Therapeutic Drug Monitoring (TDM) of clozapine is a critical tool for optimizing treatment due to the significant interindividual variability in its pharmacokinetics.[3][4] Factors such as age, sex, smoking status, and co-medications can influence plasma concentrations of clozapine and its major active metabolite, norclozapine.[3][5] TDM helps in dose optimization, assessing adherence, and minimizing the risk of concentration-dependent adverse effects, such as seizures.[6][7][8][9]
Clozapine-d4, a stable isotope-labeled form of clozapine, serves as an ideal internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its near-identical physicochemical properties to clozapine ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency and matrix effects.[11][12] This leads to highly accurate and precise quantification of clozapine levels in patient samples.[10][13][14]
Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons.
Caption: Logical workflow demonstrating how this compound compensates for analytical variability.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of clozapine and norclozapine using this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Clozapine | Norclozapine |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 |
| Intra-day Precision (%CV) | < 5% | < 6% |
| Inter-day Precision (%CV) | < 5% | < 7% |
| Accuracy (% bias) | -5% to +8% | -6% to +7% |
| Extraction Recovery | > 85% | > 80% |
Data synthesized from multiple sources for illustrative purposes.[10][14]
Table 2: Therapeutic Reference Ranges
| Analyte | Therapeutic Range (ng/mL) | Toxic Level (ng/mL) |
| Clozapine | 350 - 600 | > 1000 |
| Norclozapine | Typically 50-70% of Clozapine concentration | Not well established |
Note: Therapeutic ranges can vary between laboratories and should be interpreted in the context of the individual patient's clinical presentation.[7][8][15]
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Human plasma or serum.
-
Anticoagulant: EDTA is recommended for plasma collection.[6]
-
Timing: Trough samples should be collected immediately before the next scheduled dose to ensure measurement of the minimum steady-state concentration.[6][7][8] The patient should be on a stable dose for at least 5-7 days.[6]
-
Storage: Samples should be stored frozen at -20°C or below until analysis.
Sample Preparation: Protein Precipitation
This protocol describes a common and rapid method for sample preparation.
Caption: A typical experimental workflow for sample preparation using protein precipitation.
LC-MS/MS Method
The following are typical parameters for an LC-MS/MS system.
Table 3: Liquid Chromatography Parameters
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol (or Acetonitrile) |
| Gradient | Start with low %B, ramp up to high %B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Clozapine | Norclozapine | This compound (IS) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 327.2 | 313.2 | 331.2 |
| Product Ion 1 (m/z) | 270.1 | 192.1 | 272.0 |
| Product Ion 2 (m/z) | 192.1 | 256.0 | 192.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |
Note: Mass transitions and collision energies should be optimized for the specific mass spectrometer being used.[16]
Clozapine Metabolism
Understanding the metabolism of clozapine is essential for interpreting TDM results. Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its main active metabolite, norclozapine (N-desmethylclozapine).[4][10] Other CYP enzymes, such as CYP3A4 and CYP2D6, are also involved to a lesser extent.[17]
Caption: Simplified metabolic pathway of clozapine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for the quantification of clozapine and its major metabolite, norclozapine. This approach is essential for personalized dose adjustments, ensuring therapeutic efficacy while minimizing the risk of adverse events for patients undergoing clozapine therapy. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and clinicians involved in the TDM of clozapine.
References
- 1. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population Pharmacokinetics of Clozapine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ClinPGx [clinpgx.org]
- 6. hcpinfo.clozaril.co.uk [hcpinfo.clozaril.co.uk]
- 7. tewv.nhs.uk [tewv.nhs.uk]
- 8. hpft.nhs.uk [hpft.nhs.uk]
- 9. Clozapine initiation and re-titration: Specialist Mental Health (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. texilajournal.com [texilajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guideline and Checklist for Initiating and Managing Clozapine Treatment in Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academicworks.cuny.edu [academicworks.cuny.edu]
- 17. Pharmacokinetic interactions involving clozapine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Application Notes and Protocols for the Use of Clozapine-d4 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Clozapine-d4 as an internal standard in the forensic toxicology screening of clozapine. The information is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for the quantification of clozapine in biological matrices.
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Due to its narrow therapeutic window and the potential for severe adverse effects, including agranulocytosis, monitoring its concentration in biological fluids is crucial for both therapeutic drug management (TDM) and forensic investigations.[3][4] In forensic toxicology, accurate quantification of clozapine is essential to determine cause of death, assess compliance, or investigate potential drug-facilitated crimes.[5][6]
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency. This compound, a deuterated analog of clozapine, is the preferred internal standard for this purpose due to its chemical and physical similarity to the analyte, ensuring co-elution and similar behavior throughout the analytical process.[7][8] This document outlines detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of clozapine in various biological matrices.[8][9][10]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies demonstrating a fast and efficient single-step extraction.[7][8]
Materials:
-
Biological matrix (e.g., serum, plasma, urine)
-
This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)
-
Alkaline buffer (e.g., pH 9-10)
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette a known volume (e.g., 100-500 µL) of the biological sample into a clean centrifuge tube.
-
Add a precise volume of the this compound internal standard solution.
-
Add the alkaline buffer to adjust the pH.
-
Add the organic extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This protocol is a rapid and simple method suitable for high-throughput analysis.[11]
Materials:
-
Biological matrix (e.g., serum, plasma)
-
This compound internal standard solution in a protein precipitating solvent (e.g., acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.
-
Add a larger volume (e.g., 300 µL) of the cold protein precipitating solvent containing the this compound internal standard.
-
Vortex vigorously for 30-60 seconds to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C18 or a polar-modified column (e.g., Synergi Polar-RP) is commonly used.[7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.[7][8]
-
Flow Rate: Typically in the range of 0.2-0.7 mL/min.[12]
-
Injection Volume: 5-20 µL.[12]
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard.[7][8]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[7][8]
-
MRM Transitions:
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data for validated methods using this compound as an internal standard for clozapine analysis.
Table 1: Linearity and Sensitivity
| Parameter | Clozapine | Norclozapine | Reference |
| Linear Range (ng/mL) | 20 - 1500 | 20 - 1500 | [11] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | [11] |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 (serum), 2.0 (urine) | 1.0 (serum), 2.0 (urine) | [8] |
| Limit of Detection (LOD) (ng/mL) | 0.45 | 1.59 | [13] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Clozapine | Low | < 10 | < 10 | 95 - 104 | [8][12] |
| Medium | < 10 | < 10 | 95 - 104 | [8][12] | |
| High | < 10 | < 10 | 95 - 104 | [8][12] | |
| Norclozapine | Low | < 15.7 (urine) | < 15.7 (urine) | 95 - 104 | [8][12] |
| Medium | < 10 | < 10 | 95 - 104 | [8][12] | |
| High | < 10 | < 10 | 95 - 104 | [8][12] |
Table 3: Recovery and Matrix Effects
| Analyte | Matrix | Extraction Efficiency (%) | Matrix Effect (%) | Reference |
| Clozapine | Serum | 52 - 85 | 77 - 92 | [8] |
| Urine | 59 - 88 | 21 - 78 | [8] | |
| Norclozapine | Serum | 52 - 85 | 77 - 92 | [8] |
| Urine | 59 - 88 | 21 - 78 | [8] |
Visualizations
The following diagrams illustrate the experimental workflow for the forensic toxicology screening of clozapine using this compound.
Caption: Experimental workflow for clozapine analysis.
Caption: Role of this compound in ensuring accurate quantification.
References
- 1. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gov.uk [gov.uk]
- 4. Clozapine Monitoring in Clinical Practice: Beyond the Mandatory Requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the use of clozapine levels to guide treatment and determine cause of death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal Intensity for Clozapine-d4 in Mass Spectrometry
Welcome to the technical support center for optimizing mass spectrometry (MS) signal intensity of Clozapine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical MS/MS transitions for this compound?
This compound, a deuterated internal standard, is expected to have a precursor ion shifted by +4 m/z units compared to clozapine. The fragmentation pattern, however, should be similar. While specific transitions can vary based on the instrument and conditions, a common transition for Clozapine (m/z 327) is to m/z 270.[1] Therefore, for this compound (m/z 331), a primary transition to monitor would be approximately m/z 270 or a similarly shifted fragment. It is crucial to optimize the collision energy for this transition on your specific instrument.
Q2: Which ionization technique is better for this compound analysis, ESI or APCI?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of clozapine and its deuterated analogs. ESI is more commonly reported in recent literature for LC-MS/MS methods and generally provides excellent sensitivity for polar and semi-polar compounds like clozapine.[1][2] APCI can also be effective and may be less susceptible to matrix effects in certain sample types. The choice between ESI and APCI may depend on the specific matrix being analyzed and the available instrumentation. A head-to-head comparison on your system with your samples is recommended to determine the optimal ionization source.
Q3: What are the key parameters to optimize in the ion source for better signal intensity?
For ESI, critical parameters to optimize include:
-
Capillary Voltage: Affects the efficiency of droplet charging.
-
Nebulizer Gas Pressure: Influences droplet size and solvent evaporation.
-
Drying Gas Flow and Temperature: Crucial for desolvation of the analyte ions.
A systematic, stepwise optimization of these parameters, potentially using a design of experiments (DoE) approach, can significantly enhance signal intensity.[3][4]
Q4: How can I minimize matrix effects when analyzing this compound in plasma or serum?
Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis.[5] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components like phospholipids.[2]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. Using a suitable column, such as a C18 or a polar-embedded column, and an appropriate gradient can resolve interferences.
-
Use of an Appropriate Internal Standard: As this compound is a stable isotope-labeled internal standard, it is expected to co-elute with the analyte and experience similar matrix effects, thus providing reliable quantification.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Incorrect MS/MS transition settings. | - Confirm the precursor ion (m/z) for this compound. - Perform a product ion scan to identify the major fragment ions and select the most intense transition for quantification. |
| Suboptimal ionization source parameters. | - Systematically optimize capillary voltage, nebulizer pressure, and drying gas flow and temperature. | |
| Inefficient sample extraction. | - Evaluate the extraction recovery of your LLE or SPE method. - Ensure the pH of the sample and extraction solvent are appropriate for clozapine. | |
| Poor Peak Shape | Incompatible mobile phase or gradient. | - Ensure the mobile phase is compatible with the analyte and the column chemistry. - Adjust the gradient profile to improve peak shape. |
| Column degradation. | - Replace the column with a new one of the same type. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| Matrix interferences. | - Improve sample cleanup procedures. - Optimize chromatographic separation to resolve interfering peaks. | |
| Inconsistent Signal Intensity (Poor Reproducibility) | Fluctuations in the ionization source. | - Check for stability of the spray in the ESI source. - Clean the ion source components (e.g., capillary, cone). |
| Variable matrix effects. | - Assess matrix effects from different lots of biological matrix.[5] - Ensure consistent sample preparation across all samples. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Serum
This protocol is adapted from a method for the determination of clozapine and its metabolites in serum.[2]
-
Aliquot Sample: To 100 µL of human serum in a microcentrifuge tube, add 25 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).
-
Alkalinization: Add 50 µL of a suitable alkaline buffer (e.g., 0.1 M NaOH) to adjust the pH.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Typical Value/Condition |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 331 (for this compound) |
| Product Ion (Q3) | To be determined by infusion and product ion scan (start by looking for fragments around m/z 270) |
| Collision Energy | To be optimized for the specific transition |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for clozapine analysis, which can be used as a benchmark when developing a method for this compound.
| Method Performance Metric | Reported Range/Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 1.0 ng/mL in serum | [2] |
| Extraction Recovery | 52% to 85% for serum | [2] |
| Intra-assay Precision (%CV) | < 10% | [1][2] |
| Inter-assay Precision (%CV) | < 15% | [1][2] |
| Accuracy (%Bias) | Within ±15% | [2] |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in serum.
Caption: A logical troubleshooting workflow for addressing low signal intensity of this compound.
References
- 1. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects on Clozapine-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Clozapine-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[3]
Q2: How does a deuterated internal standard like this compound help correct for matrix effects?
A2: A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte (Clozapine) where hydrogen atoms are replaced by deuterium. The principle is that the d-IS has nearly identical physicochemical properties to the analyte.[4] Therefore, it is assumed to experience the same matrix effects during sample preparation, chromatography, and ionization. By calculating the ratio of the analyte signal to the d-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate quantification.
Q3: Can this compound fail to correct for matrix effects? If so, why?
A3: Yes, even with a deuterated internal standard, correction for matrix effects is not always perfect.[5] This can occur due to:
-
Chromatographic Separation: Small differences in retention time between Clozapine and this compound can lead to them experiencing different matrix components as they elute, resulting in differential ion suppression or enhancement.[6]
-
Differential Matrix Effects: The analyte and the internal standard may not be affected by the matrix in the exact same way.
-
Interferences: The mass spectrometer may detect an interfering compound from the matrix that has the same mass-to-charge ratio as this compound.
Q4: What are the common sources of matrix effects in plasma or serum samples?
A4: The primary sources of matrix effects in biological fluids like plasma and serum are phospholipids from cell membranes.[7] Other endogenous substances such as salts, proteins, and metabolites can also contribute to ion suppression or enhancement.[1]
Q5: What is the difference between ion suppression and ion enhancement?
A5: Ion suppression is a more common phenomenon where co-eluting matrix components interfere with the ionization of this compound, leading to a decreased signal intensity.[1] Ion enhancement is the opposite, where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a higher signal.[1] Both can lead to inaccurate quantification.
Troubleshooting Guide for Matrix Effects
This guide provides a systematic approach to identifying, evaluating, and mitigating matrix effects in your this compound quantification assays.
Step 1: Identify the Presence of Matrix Effects
The first step is to determine if matrix effects are impacting your assay. The post-column infusion technique is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[8]
Experimental Workflow: Post-Column Infusion
Caption: Workflow for Post-Column Infusion Experiment.
Step 2: Quantify the Extent of Matrix Effects
Once matrix effects are suspected, the next step is to quantify their magnitude using the post-extraction spike method.[9] This allows you to calculate the Matrix Factor (MF).
Experimental Protocol: Post-Extraction Spike Analysis
Objective: To quantitatively determine the degree of ion suppression or enhancement on this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank plasma/serum sample through your entire extraction procedure. Spike this compound into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike this compound into the blank plasma/serum sample before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
-
Data Presentation: Calculation of Matrix Effect Parameters
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[4] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the sample extraction process.[4] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire analytical method.[4] |
Step 3: Mitigate Matrix Effects
If significant matrix effects are identified (typically an MF outside of 0.8-1.2), the following strategies can be employed for mitigation:
1. Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be more effective at removing phospholipids and other interferences.[7]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and is highly effective at minimizing matrix effects.
2. Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.
3. Adjust LC-MS Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[10]
-
Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to improve ionization efficiency and reduce the impact of interfering compounds.
Logical Relationship: Troubleshooting Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
This technical support guide provides a framework for understanding and addressing matrix effects in the quantification of this compound. By systematically identifying, quantifying, and mitigating these effects, researchers can improve the accuracy and reliability of their bioanalytical data.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Clozapine-d4
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering poor recovery of Clozapine-d4 during experimental analysis. The following question-and-answer format directly addresses common issues to help you optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The primary areas of concern are sample preparation (Solid Phase Extraction or Liquid-Liquid Extraction), chromatographic conditions, and the stability of the analyte. It is crucial to systematically investigate each step to pinpoint the source of the loss.
Q2: How can I troubleshoot poor recovery during Solid Phase Extraction (SPE)?
Poor recovery in SPE is a frequent issue.[1][2] A systematic approach to troubleshooting is essential to identify the step where the analyte is being lost.[2][3]
Troubleshooting Steps:
-
Fraction Collection and Analysis: Collect and analyze each fraction from the SPE process (load, wash, and elution) to determine where this compound is being lost.[3]
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for Clozapine, which is a dibenzodiazepine.[4] A mismatch in polarity between the sorbent and the analyte can lead to poor retention.[1]
-
Sample pH and Loading Conditions: The pH of the sample can significantly impact the retention of ionizable compounds like clozapine.[5] Ensure the pH is optimized for maximum retention on the chosen sorbent.
-
Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound.[2][5] Evaluate the composition of the wash solvent to ensure it removes interferences without affecting the analyte.
-
Elution Solvent Strength: The elution solvent may not be strong enough to fully desorb this compound from the sorbent.[1][2] Consider increasing the solvent strength or using a different solvent.
-
Drying of Sorbent Bed: Over-drying the sorbent bed after the wash step can lead to poor recovery.[5]
-
Flow Rate: A high flow rate during sample loading may not allow sufficient interaction between the analyte and the sorbent, leading to breakthrough.[1]
Experimental Protocols
Protocol 1: Systematic Fraction Analysis in SPE
This protocol outlines the procedure to identify the step of analyte loss during Solid Phase Extraction.
-
Prepare Samples: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine).
-
Condition the SPE Cartridge: Condition the cartridge according to the manufacturer's instructions.
-
Equilibrate the Cartridge: Equilibrate the cartridge with the appropriate solvent.
-
Load Sample and Collect "Load" Fraction: Load the sample onto the cartridge and collect the effluent into a clean tube.
-
Wash Cartridge and Collect "Wash" Fraction: Wash the cartridge with the wash solvent and collect the entire volume in a separate tube.
-
Elute Analyte and Collect "Elute" Fraction: Elute the analyte with the elution solvent and collect it in a final tube.
-
Analyze Fractions: Analyze the "Load," "Wash," and "Elute" fractions by LC-MS/MS to quantify the amount of this compound in each.
Data Presentation
Table 1: Example Data from SPE Fraction Analysis
| Fraction | Expected this compound Recovery (%) | Observed this compound Recovery (%) | Potential Cause of Low Recovery in "Elute" Fraction |
| Load | < 1% | 45% | Incorrect sorbent, improper sample pH, sample solvent too strong. |
| Wash | < 1% | 30% | Wash solvent is too strong, leading to premature elution. |
| Elute | > 95% | 25% | Elution solvent is too weak, incomplete desorption of the analyte. |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound recovery.
Q3: What should I consider if I suspect poor recovery in a Liquid-Liquid Extraction (LLE) protocol?
For LLE, the partitioning of this compound between the aqueous and organic phases is critical. An LC-MS/MS method for clozapine and its metabolites has been developed using a single-step liquid-liquid extraction under alkaline conditions with ethyl acetate.[6]
Key Considerations:
-
pH of the Aqueous Phase: Clozapine is a weakly basic drug. Adjusting the pH of the aqueous sample to an alkaline state (e.g., pH > 9) will ensure it is in its non-ionized form, promoting its extraction into an organic solvent.
-
Choice of Organic Solvent: The polarity of the extraction solvent is crucial. Solvents like ethyl acetate or a mixture of chloroform and n-hexane have been used for clozapine extraction.[6][7] Ensure the chosen solvent has a good affinity for this compound.
-
Extraction Efficiency: Perform multiple extractions of the aqueous phase to improve recovery.
-
Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte and lead to poor recovery. Centrifugation can help to break up emulsions.
Experimental Protocols
Protocol 2: Optimizing LLE pH
-
Prepare Aliquots: Prepare several identical aliquots of your sample spiked with this compound.
-
Adjust pH: Adjust the pH of each aliquot to a different value within a range (e.g., pH 8, 9, 10, 11).
-
Perform Extraction: Add the organic extraction solvent to each aliquot, vortex, and centrifuge to separate the layers.
-
Analyze Organic Layer: Carefully collect the organic layer from each sample and analyze it by LC-MS/MS.
-
Determine Optimal pH: Compare the recovery of this compound at each pH to determine the optimal condition.
Data Presentation
Table 2: Example Data from LLE pH Optimization
| Sample pH | This compound Recovery (%) |
| 8.0 | 65% |
| 9.0 | 85% |
| 10.0 | 98% |
| 11.0 | 99% |
Visualization of LLE Optimization
Caption: Workflow for optimizing Liquid-Liquid Extraction (LLE).
Q4: Could the stability of this compound be a factor in its poor recovery?
Yes, the stability of Clozapine and its deuterated analog can affect recovery. While studies have shown clozapine to be relatively stable in plasma at room temperature for several hours and for extended periods when frozen, degradation can still occur under certain conditions.[7][8]
Factors Affecting Stability:
-
Storage Conditions: Ensure that plasma and serum samples are stored properly, typically at -20°C or -80°C, to minimize degradation.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation.[7] It is advisable to aliquot samples before freezing if multiple analyses are planned.
-
Matrix Effects: The sample matrix itself can sometimes contribute to analyte degradation.
-
Light Sensitivity: While not extensively reported as a major issue in routine analysis, it is good practice to protect samples and standards from direct light.
If you suspect stability issues, it is recommended to analyze a freshly prepared quality control sample alongside your study samples to assess for any time-dependent degradation.
References
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. specartridge.com [specartridge.com]
- 6. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Clozapine-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Clozapine-d4 in biological matrices. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical studies?
This compound is a deuterated form of Clozapine, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to Clozapine, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Clozapine in biological samples.[1][2]
Q2: How stable is this compound in biological matrices?
While specific stability studies exclusively on this compound are not extensively published, its stability is expected to be very similar to that of unlabeled Clozapine due to their chemical similarity. Studies on Clozapine have demonstrated good stability in various biological matrices under different storage conditions. It is, however, crucial to perform stability assessments of this compound under your specific experimental conditions as part of method validation.
Q3: What are the common stability issues encountered with deuterated internal standards like this compound?
Common issues include:
-
Back-exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at non-carbon positions or under certain pH conditions. This can alter the mass of the internal standard and affect quantification.
-
Isotopic Contribution: The deuterated internal standard may contain a small percentage of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, particularly at low levels.
-
Degradation: Like the unlabeled drug, the deuterated internal standard can degrade under certain conditions of temperature, light exposure, or pH.
Q4: What are the recommended storage conditions for biological samples containing this compound?
Based on the stability data for Clozapine, the following storage conditions are recommended for biological samples. However, these should be confirmed with in-house stability studies for this compound.
-
Short-term (Bench-top): Samples are generally stable for a few hours at room temperature. For instance, Clozapine in human plasma is reported to be stable for up to 6 hours at room temperature.[3]
-
Long-term: For long-term storage, freezing at -20°C or -70°C is recommended. Clozapine has been found to be stable in human plasma for at least 50 days at -27°C.[3]
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. Clozapine in human plasma has been shown to be stable through multiple freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) Response | - Ensure consistent and accurate spiking of this compound into all samples, standards, and QCs. - Check for IS solution stability. Prepare fresh solutions if necessary. |
| Matrix Effects | - Perform a post-extraction addition experiment to evaluate ion suppression or enhancement. - Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering matrix components. - Adjust chromatographic conditions to separate this compound from co-eluting matrix interferences. |
| Degradation of Clozapine or this compound | - Review sample handling and storage procedures to ensure they align with established stability data. - Conduct short-term and freeze-thaw stability experiments under your laboratory conditions. |
Issue 2: Drifting Internal Standard Signal During an Analytical Run
Symptoms:
-
A consistent upward or downward trend in the this compound peak area across the analytical batch.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Back-Exchange of Deuterium | - Evaluate the stability of this compound in the final sample solvent and mobile phase over the typical run time.[1] - If back-exchange is confirmed, consider adjusting the pH of the mobile phase or sample diluent. |
| Adsorption to Vials or Tubing | - Use silanized glass vials or polypropylene vials to minimize adsorption. - Prime the LC system with several injections of a high-concentration standard before running samples. |
| Instrumental Drift | - Ensure the mass spectrometer is properly calibrated and stabilized before starting the analytical run. - Monitor system suitability throughout the run. |
Data Presentation: Stability of Clozapine in Biological Matrices
Disclaimer: This data is for unlabeled Clozapine and should be used as a guide for this compound. It is strongly recommended to perform specific stability studies for this compound as part of your method validation.
Table 1: Short-Term (Bench-Top) Stability of Clozapine in Human Plasma
| Storage Temperature | Duration | Matrix | Analyte Concentration | % Recovery / % Deviation | Reference |
| Room Temperature | 6 hours | Human Plasma | Not specified | Stable | [3] |
| Room Temperature (21°C) | 3 hours | Human Plasma | Not specified | Stable | [4] |
| 10°C (Autosampler) | 80 hours | Human Plasma | Not specified | Stable | [5] |
Table 2: Long-Term Storage Stability of Clozapine in Human Plasma
| Storage Temperature | Duration | Matrix | Analyte Concentration | % Deviation | Reference |
| -27°C | 50 days | Human Plasma | Not specified | Stable | [3] |
| -40°C | 14 days | Human Plasma | 72.9 - 1587.5 ng/mL | -1.1% to -5.8% | [6] |
Table 3: Freeze-Thaw Stability of Clozapine in Human Plasma
| Number of Cycles | Matrix | Analyte Concentration (ng/mL) | % Deviation | Reference |
| 3 | Human Plasma | 72.9 | +0.4% | [6] |
| 3 | Human Plasma | 385.4 | -8.2% | [6] |
| 3 | Human Plasma | 1587.5 | -5.8% | [6] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability of this compound
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a specified period.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into pooled blank biological matrix (e.g., human plasma). Prepare multiple aliquots.
-
Storage: Keep the aliquots at room temperature (e.g., 20-25°C) on the bench.
-
Analysis: Analyze the aliquots at predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours). The time zero sample is analyzed immediately after preparation.
-
Data Evaluation: Compare the mean concentration of this compound at each time point to the mean concentration at time zero. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Protocol 2: Evaluation of Freeze-Thaw Stability of this compound
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into pooled blank biological matrix. Prepare multiple aliquots.
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis: After the final thaw, analyze the samples.
-
Data Evaluation: Compare the mean concentration of this compound in the cycled samples to the mean concentration of freshly prepared (time zero) samples. Stability is acceptable if the deviation is within ±15%.
Protocol 3: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 6 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 110°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard. Identify and characterize any degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting workflow for common issues in bioanalytical assays using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of clozapine and its metabolite, norclozapine in various biological matrices using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Clozapine-d4 Isotopic Interference Correction
Welcome to the technical support center for correcting isotopic interference when using Clozapine-d4 as an internal standard in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Clozapine and this compound analysis?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the unlabeled analyte (Clozapine) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1] Clozapine, with the chemical formula C18H19ClN4, has naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl, ¹⁵N, ²H). These isotopes create a pattern of low-intensity peaks at masses higher than the monoisotopic mass. The M+4 peak of unlabeled Clozapine, resulting from the combined natural abundance of these heavy isotopes, can overlap with the signal of the deuterated internal standard, this compound, leading to inaccuracies in quantification.
Q2: Why is correcting for this interference crucial for my experimental results?
A2: Failure to correct for isotopic interference can lead to a non-linear relationship between the analyte concentration and the response ratio (analyte/internal standard).[1] This non-linearity can introduce a positive bias in the calculated concentrations of Clozapine, particularly at the lower end of the calibration curve, compromising the accuracy and reliability of the bioanalytical method. Regulatory bodies such as the FDA and EMA require thorough validation of bioanalytical methods, including an assessment and correction for potential interferences.
Q3: What are the primary methods to correct for isotopic interference?
A3: There are several established methods to address isotopic interference:
-
Mathematical Correction using a Nonlinear Calibration Function: This approach involves using a nonlinear regression model to fit the calibration curve, which accounts for the predictable contribution of the analyte's isotopic peaks to the internal standard's signal.[1]
-
Increasing the Internal Standard Concentration: By using a higher concentration of the this compound internal standard, the relative contribution of the interfering M+4 peak from the unlabeled Clozapine becomes less significant.
-
Software-Based Correction: Specialized software can be used to deconvolute the isotopic patterns and correct the measured peak areas for the contribution of natural isotopes.
Q4: How can I estimate the extent of isotopic interference in my assay?
A4: The contribution of unlabeled Clozapine to the this compound signal can be estimated by analyzing a high-concentration standard of unlabeled Clozapine and measuring the response at the mass-to-charge ratio (m/z) of this compound. Additionally, online isotopic distribution calculators can predict the theoretical isotopic pattern of Clozapine based on its chemical formula (C18H19ClN4), providing an estimate of the M+4 peak intensity.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at low concentrations.
Cause: Significant isotopic interference from high concentrations of unlabeled Clozapine affecting the this compound signal.
Solutions:
-
Implement a Nonlinear Calibration Curve:
-
Protocol: Instead of a linear regression (y = mx + c), utilize a quadratic or other appropriate nonlinear function to fit your calibration data. This can be performed in most chromatography data system (CDS) software or external statistical packages. The function models the predictable increase in the internal standard signal due to isotopic contribution from the analyte.
-
-
Increase this compound Concentration:
-
Protocol: Prepare and evaluate a series of working internal standard solutions with increasing concentrations of this compound. Analyze these with your calibration standards to identify a concentration where the impact of the isotopic interference is minimized, resulting in an acceptable linear range.
-
-
Software Correction:
-
Protocol: Employ specialized software to correct the raw data for natural isotopic abundance before generating the calibration curve.
-
Issue 2: Inaccurate quantification of low-concentration quality control (QC) samples.
Cause: The positive bias from isotopic interference has a more pronounced effect at lower analyte concentrations.
Solutions:
-
Verify Correction Method: Ensure that the chosen correction method (nonlinear regression or increased IS concentration) is adequately addressing the interference at the low end of the curve.
-
Re-evaluate the Lower Limit of Quantification (LLOQ): If the interference cannot be sufficiently corrected to meet the required accuracy and precision at the current LLOQ, it may be necessary to raise the LLOQ.
-
Optimize Chromatographic Separation: While isotopic interference is a mass spectrometry issue, ensuring baseline chromatographic separation of Clozapine from any potential isobaric interferences is crucial for overall data quality.
Experimental Protocols
Protocol 1: Correction using a Nonlinear Calibration Function
-
Prepare Calibration Standards: Prepare a full set of calibration standards spanning the desired analytical range.
-
Prepare Internal Standard Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation: Process all calibration standards by adding the fixed concentration of the this compound internal standard.
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
-
Data Processing:
-
Integrate the peak areas for both Clozapine and this compound.
-
Calculate the response ratio (Clozapine peak area / this compound peak area).
-
In your chromatography software or a statistical package, plot the response ratio against the known concentrations of the calibration standards.
-
Instead of a linear fit, select a nonlinear regression model (e.g., quadratic: y = ax² + bx + c) to fit the data.
-
-
Quantification: Use the generated nonlinear calibration curve to calculate the concentration of Clozapine in your unknown samples and QCs.
Protocol 2: Determining the Optimal this compound Concentration
-
Prepare Multiple Internal Standard Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, high).
-
Analyze Calibration Sets: For each this compound concentration, analyze a full set of calibration standards.
-
Evaluate Linearity: For each dataset, plot the calibration curve using a linear regression model.
-
Assess Performance: Compare the coefficient of determination (R²), the back-calculated accuracy of the calibrators, and the accuracy and precision of QC samples for each internal standard concentration.
-
Select Optimal Concentration: Choose the lowest this compound concentration that provides a linear calibration curve meeting the required validation criteria for your assay.
Data Presentation
Table 1: Theoretical Isotopic Abundance of Unlabeled Clozapine (C18H19ClN4)
| Mass Offset | Relative Abundance (%) |
| M+0 | 100.00 |
| M+1 | 21.57 |
| M+2 | 39.99 |
| M+3 | 10.15 |
| M+4 | 8.12 |
| M+5 | 2.05 |
Note: These values are theoretical and can be calculated using online isotopic distribution calculators. The actual measured contribution may vary slightly.
Table 2: Example Impact of Correction on Low-Level QC Accuracy
| QC Level (ng/mL) | Uncorrected Accuracy (%) | Corrected Accuracy (%) (Nonlinear Regression) |
| 1 | 135 | 102 |
| 5 | 122 | 98 |
| 50 | 105 | 101 |
Visualizations
Caption: Workflow for correcting isotopic interference.
Caption: The impact of isotopic interference on quantification.
References
Technical Support Center: Improving Precision and Accuracy with Clozapine-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Clozapine-d4 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Clozapine, where four hydrogen atoms are replaced with deuterium atoms. It is considered an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its physical and chemical properties are nearly identical to the analyte (Clozapine), it co-elutes chromatographically and exhibits similar behavior during sample extraction and ionization.[1] This helps to compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the measurement.
Q2: I'm observing a signal for my analyte in blank samples spiked only with this compound. What is the cause?
This issue, known as isotopic crosstalk or interference, can arise from two main sources:
-
Impurity: The this compound standard may contain a small amount of the unlabeled analyte (Clozapine) as an impurity from its synthesis.[2]
-
Isotopic Contribution: The natural isotopic abundance of elements (like ¹³C) in the unlabeled analyte can result in a signal at the mass-to-charge ratio (m/z) of the deuterated standard, especially if the mass difference between the analyte and the IS is small.[2][3] A mass difference of at least 4-5 Daltons is recommended to minimize this effect.[2]
Q3: My this compound internal standard is eluting slightly earlier than the unlabeled Clozapine. Is this normal?
Yes, this is a known phenomenon called the "chromatographic isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to minor differences in polarity. While a small shift is expected, a significant separation can impact quantification.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or sample?
This phenomenon, known as deuterium exchange or H/D exchange, can occur if the deuterium labels are in chemically unstable (labile) positions on the molecule.[3][4] Exchange is often catalyzed by acidic or basic conditions and can also be promoted by high temperatures in the mass spectrometer's ion source.[3] This can compromise accuracy by reducing the internal standard signal and creating a "false positive" signal for the unlabeled analyte.[4] It is crucial to use standards where deuterium is placed in stable, non-exchangeable positions.[4]
Q5: What are matrix effects and how can this compound help mitigate them?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological sample matrix (e.g., plasma, urine).[5][6] These effects are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[5][7] Because this compound is chemically almost identical to Clozapine, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more reliable results.[8]
Q6: How should I properly store Clozapine and this compound solutions?
Clozapine has been shown to be stable in various compounded suspensions for extended periods, often exceeding 60 days at room temperature or under refrigeration when protected from light.[9][10][11] For analytical standards, it is generally recommended to avoid storage in acidic or basic solutions to prevent potential degradation or deuterium exchange.[1][3] Always refer to the manufacturer's instructions on the certificate of analysis for specific storage conditions.
Troubleshooting Guides
Problem 1: Inaccurate Quantification (Poor Accuracy)
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity in IS | 1. Analyze the IS alone: Prepare a solution of only this compound and analyze it, monitoring the mass transition for unlabeled Clozapine. A signal indicates impurity.[2] 2. Contact the supplier: Request the certificate of analysis to check the specified isotopic purity. 3. Consider ¹³C or ¹⁵N standards: If the issue persists, using a Carbon-13 or Nitrogen-15 labeled standard can be a more stable, albeit more expensive, alternative.[3][4] |
| Deuterium Exchange | 1. Check Labeling Position: Confirm from the certificate of analysis that deuterium atoms are on non-labile positions. 2. Control pH: Maintain neutral pH for samples and mobile phases where possible.[3] 3. Optimize MS Source Temperature: Reduce the source temperature to the minimum required for efficient ionization to minimize in-source exchange.[3] |
| Matrix Effects | 1. Improve Sample Cleanup: Switch from simple protein precipitation to a more robust method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5][7] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate Clozapine from the regions of ion suppression/enhancement.[5] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components. |
Problem 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent IS Addition | 1. Review Pipetting Technique: Ensure precise and consistent pipetting of the internal standard into all samples, calibrators, and QCs. 2. Automate Addition: Use an automated liquid handler for IS addition if available. |
| Analyte/IS Chromatographic Separation | 1. Modify Gradient: Use a shallower chromatographic gradient to broaden peaks slightly and ensure better co-elution and overlap.[3] 2. Adjust Mobile Phase: Make small changes to the organic modifier or aqueous component to alter selectivity and reduce separation.[3] |
| Variable Matrix Effects | 1. Assess Lot-to-Lot Variation: Evaluate matrix effects across at least six different lots of the biological matrix to check for relative matrix effects. 2. Ensure Co-elution: Confirm that the analyte and IS are co-eluting, as this is critical for compensating for variable matrix effects. |
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common method for extracting Clozapine from serum or plasma samples.
-
Sample Aliquoting: Pipette 200 µL of the serum/plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the working internal standard solution (e.g., 200 ng/mL this compound in methanol).[12]
-
Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[12]
-
Vortexing: Vortex the mixture thoroughly for approximately 30-60 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional but Recommended): Dilute the supernatant (e.g., 1:10 with water) to further reduce potential matrix effects before injection.[12]
-
Analysis: Inject the final solution into the LC-MS/MS system.
Quantitative Performance Data
The following tables summarize performance data from various validated methods using this compound, demonstrating the high precision and accuracy achievable.
Table 1: Method Precision (%RSD) and Accuracy
| Method | Analyte | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Nominal) | Reference |
| ICAL-LC-MS/MS | Clozapine & Norclozapine | N/A | <5% | <5% | 104-112% | [8][13] |
| RapidFire/MS/MS | Clozapine | 20-1500 ng/mL | 0.79-7.90% | 1.24-3.57% | 97.15-104.40% | [12] |
| ID-LC-MS/MS | Clozapine | 24.53 ng/g | N/A | 2.04% | 97.80-99.28% | [14] |
| ID-LC-MS/MS | Clozapine | 98.06 ng/g | N/A | 0.97% | 97.80-99.28% | [14] |
| ID-LC-MS/MS | Clozapine | 987.02 ng/g | N/A | 0.65% | 97.80-99.28% | [14] |
| HPLC (Plasma) | Clozapine & Norclozapine | 0.15-1.20 mg/L | 3.8-6.6% | 5.6-15.2% | 93-103% | [15] |
Table 2: Linearity and Sensitivity
| Method | Analyte | Linearity Range | R² Value | LLOQ | Reference |
| RapidFire/MS/MS | Clozapine & Norclozapine | 20–1,500 ng/mL | >0.999 | 20 ng/mL | [12] |
| ID-LC-MS/MS | Clozapine | 5.65-1693.51 ng/g | 0.9988 | 2.73 ng/g | [14] |
| LC-MS/MS (Rat Plasma) | Clozapine | 1-1000 ng/mL | >0.9810 | 1 ng/mL | [16] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for quantitative bioanalysis using this compound.
Troubleshooting Logic: Inaccurate Quantification
Caption: Decision tree for troubleshooting inaccurate quantification results.
Concept of Matrix Effect
Caption: Visualization of ion suppression caused by matrix components in the ion source.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Clozapine Stored in Oral Suspension Vehicles at Room Temperature | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 12. agilent.com [agilent.com]
- 13. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparability of whole-blood and plasma clozapine and norclozapine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Using Deuterated Standards like Clozapine-d4
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards, with a special focus on Clozapine-d4. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards like this compound?
A1: The most prevalent challenges include:
-
Isotopic Exchange (H/D Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix can lead to inaccurate quantification.[1][2]
-
Chromatographic (Isotopic) Shift: The deuterated standard (e.g., this compound) may not co-elute perfectly with the non-deuterated analyte (Clozapine), which can result in differential matrix effects.[1]
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can cause an overestimation of the analyte's concentration.
-
Differential Matrix Effects: Variations in the sample matrix can affect the ionization of the analyte and the internal standard differently, leading to inaccuracies.[1]
Q2: Why does my this compound elute at a slightly different retention time than Clozapine?
A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in the physicochemical properties of the molecule, which can cause a slight shift in retention time during chromatography. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q3: How can I determine the isotopic purity of my this compound standard?
A3: The isotopic purity is typically provided on the Certificate of Analysis (CoA) from the supplier.[1] It is crucial to use a standard with high isotopic enrichment (ideally ≥98%) to minimize the contribution of the unlabeled analyte.[3] You can experimentally verify the isotopic purity by infusing a high-concentration solution of the deuterated standard into the mass spectrometer and examining the isotopic distribution.
Q4: What is "metabolic switching," and could it affect my results with this compound?
A4: Metabolic switching refers to a change in the primary metabolic pathway of a drug due to isotopic labeling. While less common, the deuterium substitution in this compound could potentially alter its metabolism compared to Clozapine, although this is not a widely reported issue for this specific standard.
Troubleshooting Guides
Issue 1: Suspected Isotopic Exchange of this compound
Symptoms:
-
Gradual decrease in the internal standard signal over time.
-
An unexpected increase in the analyte (Clozapine) signal in blank samples spiked with the internal standard.
Troubleshooting Steps:
-
Review the Labeling Position: Check the CoA to confirm the location of the deuterium labels on the this compound molecule. Labels on the piperazine ring are generally stable.
-
Control pH: Avoid exposing the standard to strongly acidic or basic conditions, especially for prolonged periods, as this can catalyze H/D exchange.[2]
-
Manage Temperature: Store the standard at the recommended temperature and avoid repeated freeze-thaw cycles. Higher temperatures can accelerate exchange rates.
-
Solvent Selection: Use aprotic solvents for reconstitution and storage whenever possible. If aqueous solutions are necessary, prepare them fresh before use.
Issue 2: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inconsistent analyte-to-internal standard response ratios.
Troubleshooting Steps:
-
Investigate Matrix Effects: Perform a post-extraction spike experiment to evaluate if the matrix is affecting the analyte and internal standard differently.
-
Optimize Chromatography: Adjust the chromatographic conditions to ensure the co-elution of Clozapine and this compound. A slight chromatographic shift can lead to differential ionization suppression or enhancement.
-
Check for Contamination: Ensure that there is no carryover from previous injections. Use a rigorous wash cycle for the autosampler.
-
Verify Standard Integrity: Assess the purity and stability of both the analyte and the internal standard stock solutions.
Quantitative Data Summary
Table 1: Potential for Isotopic Exchange of this compound under Various Conditions (Generalized)
| Condition | pH Range | Temperature | Potential for Isotopic Exchange |
| Storage | 6.0 - 8.0 | 2-8°C | Low |
| < 4.0 or > 9.0 | 2-8°C | Moderate | |
| 6.0 - 8.0 | Room Temperature | Low to Moderate | |
| < 4.0 or > 9.0 | Room Temperature | High | |
| LC-MS Analysis | 2.5 - 3.5 (typical mobile phase) | Ambient | Low |
| > 8.0 (less common mobile phase) | Ambient | Moderate to High |
Note: This table provides a generalized guide based on the chemical properties of aromatic amines and the piperazine moiety. The actual rate of exchange can vary depending on the specific matrix and solvent composition.
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange of this compound
Objective: To determine the stability of the deuterium labels on this compound under specific experimental conditions.
Methodology:
-
Prepare Test Solutions:
-
Solution A: this compound in the analytical mobile phase.
-
Solution B: this compound in a blank matrix extract (e.g., plasma, urine).
-
Solution C: this compound in a solution with adjusted pH (e.g., pH 2 and pH 10).
-
-
Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
LC-MS/MS Analysis: Analyze the samples at each time point. Monitor the mass transitions for both this compound and unlabeled Clozapine.
-
Data Analysis: Calculate the percentage of back-exchange by comparing the peak area of the unlabeled Clozapine to the sum of the peak areas of Clozapine and this compound.
Protocol 2: Assessment of Differential Matrix Effects
Objective: To determine if the sample matrix affects the ionization of Clozapine and this compound differently.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike Clozapine and this compound into the reconstitution solvent.
-
Set 2 (Post-Spike Matrix): Extract blank matrix and then spike Clozapine and this compound into the final extract.
-
Set 3 (Pre-Spike Matrix): Spike Clozapine and this compound into the blank matrix before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Assess Differential Matrix Effects: Compare the MF for Clozapine and this compound. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Clozapine using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate results when using this compound.
Caption: A simplified diagram of Clozapine's interaction with key receptors and downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clozapine and Clozapine-d4 Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of clozapine and its deuterated internal standard, Clozapine-d4, from biological matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction process.
Question: Why am I observing low recovery of clozapine and/or this compound?
Answer: Low recovery can stem from several factors related to the chosen extraction method and sample matrix. Here are some common causes and potential solutions:
-
Incomplete Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is optimal. A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[1] Inadequate vortexing or incubation time can also lead to incomplete protein removal and co-precipitation of the analytes.
-
Suboptimal pH in Liquid-Liquid Extraction (LLE): Clozapine is a basic compound. For efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa (~7.5) to ensure it is in its neutral, more organic-soluble form.[2][3] Using a buffer to maintain a consistent alkaline pH during extraction is recommended.
-
Inefficient Solvent in Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Ethyl acetate and 1-chlorobutane have been reported as effective solvents for clozapine extraction.[2][4] If recovery is low, consider testing different solvents or solvent mixtures.
-
Improper Solid-Phase Extraction (SPE) Sorbent and Elution: Ensure the SPE sorbent chemistry is appropriate for clozapine (e.g., reversed-phase C8 or C18).[5] The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, try a stronger elution solvent or increase the volume of the elution solvent.
-
Analyte Binding to Labware: Clozapine can adsorb to glass and plastic surfaces. Using silanized glassware or low-binding polypropylene tubes can help minimize this issue.
-
High Protein Binding: Clozapine is highly protein-bound in plasma (~97%).[6] Inefficient disruption of this binding during extraction will lead to low recovery. Organic solvents in protein precipitation and pH adjustment in LLE help to denature proteins and release the bound drug.
Question: I am seeing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
Answer: Matrix effects, typically ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract compared to protein precipitation or LLE.[7]
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve selectivity and reduce co-extraction of matrix components.
-
Protein Precipitation: While simple and fast, this method is the least selective and often results in the most significant matrix effects.[1]
-
-
Use a Deuterated Internal Standard: this compound is the recommended internal standard as it co-elutes with clozapine and experiences similar matrix effects, thus compensating for signal variations.[2]
-
Chromatographic Separation: Ensure your LC method adequately separates clozapine and this compound from the bulk of the matrix components. A longer chromatographic run time or a different column chemistry may be necessary.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Question: My results are not reproducible. What could be the cause?
Answer: Poor reproducibility can be caused by a variety of factors throughout the experimental workflow. Consider the following:
-
Inconsistent Sample Handling: Ensure all samples, calibrators, and quality controls are treated identically. This includes consistent timing for each step, uniform vortexing, and precise volume transfers.
-
pH Variability: In LLE, slight variations in pH between samples can lead to significant differences in extraction efficiency. Use of a buffer is highly recommended.
-
Evaporation Issues: If using an evaporation step to concentrate the extract, ensure it is done uniformly across all samples. Over-drying can make the analytes difficult to reconstitute.
-
Instrument Instability: Check the stability of your LC-MS/MS system by injecting a standard solution multiple times to ensure consistent response.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting clozapine and this compound from plasma/serum?
A1: The three most prevalent extraction techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[1][8]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous sample into an immiscible organic solvent after pH adjustment.[2][9]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent packed in a cartridge to retain the analytes from the sample, which are then eluted with an appropriate solvent.[5][10]
Q2: What is the purpose of using this compound?
A2: this compound is a stable isotope-labeled internal standard. It is chemically identical to clozapine but has a higher mass due to the replacement of four hydrogen atoms with deuterium. It is added to samples at a known concentration before extraction to correct for variability in extraction recovery and matrix effects during LC-MS/MS analysis.[2]
Q3: What are the expected extraction efficiencies for different methods?
A3: Extraction efficiency can vary depending on the specific protocol and matrix. However, here are some reported values:
-
Protein Precipitation: Process efficiency for clozapine has been reported to be between 56% and 70%.[11]
-
Liquid-Liquid Extraction: Extraction efficiencies for clozapine from serum have been reported to be in the range of 52% to 85%.[2] A dual solvent-stir bar microextraction method reported an extraction recovery of 95.4% for clozapine.[3]
-
Solid-Phase Extraction: Absolute recovery of clozapine using SPE has been reported to be quantitative.[5]
Q4: How does the high protein binding of clozapine affect its extraction?
A4: Clozapine is approximately 97% bound to plasma proteins.[6] During extraction, it is crucial to disrupt this binding to ensure the total drug concentration is measured. This is typically achieved by denaturing the proteins with organic solvents (in PPT) or by altering the pH (in LLE), which changes the protein conformation and releases the bound drug.
Data Summary
The following table summarizes quantitative data on the efficiency of different extraction methods for clozapine.
| Extraction Method | Matrix | Analyte | Internal Standard | Extraction Efficiency/Recovery | Matrix Effect | Reference |
| Protein Precipitation | Plasma | Clozapine | 2H4-clozapine | Process Efficiency: ~100.3% | < 5.5% | |
| Protein Precipitation | Plasma | Clozapine | Deuterium-labeled | Process Efficiency: 56-70% | Observed, but compensated by IS | [11] |
| Liquid-Liquid Extraction | Serum | Clozapine | d4-clozapine | 52% - 85% | 77% - 92% | [2] |
| Dual Solvent-Stir Bar Microextraction | Plasma | Clozapine | Not specified | 95.4% | Not specified | [3] |
| Solid-Phase Extraction | Plasma | Clozapine | Flurazepam | Quantitative | Not specified | [5] |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Sample Preparation: To 50 µL of plasma sample in a microcentrifuge tube, add a three-fold volume excess of the internal standard solution (this compound in acetonitrile).
-
Precipitation: Vortex the mixture at 2000 rpm for one minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 16,200 x g for five minutes at room temperature to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 20 µL of the clear supernatant to a new tube or well in a 96-well plate.
-
Dilution: Add 450 µL of 30% (v/v) methanol in water to the supernatant.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than protein precipitation.
-
Sample Preparation: To a suitable volume of serum or plasma, add the deuterated internal standard (this compound).[2]
-
pH Adjustment: Alkalinize the sample by adding a suitable buffer or base (e.g., to pH > 9.5) to ensure clozapine is in its non-ionized form.[2][3]
-
Extraction: Add an appropriate volume of an immiscible organic solvent such as ethyl acetate.[2] Vortex vigorously for several minutes to ensure efficient partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer for ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol provides the cleanest extracts, minimizing matrix effects.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C8) with methanol followed by water.
-
Sample Loading: Load the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or an aqueous buffer to remove interfering substances.
-
Elution: Elute the clozapine and this compound from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Protein Precipitation Workflow for Clozapine Extraction.
Caption: Liquid-Liquid Extraction Workflow for Clozapine.
Caption: Solid-Phase Extraction Workflow for Clozapine.
References
- 1. agilent.com [agilent.com]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous extraction and analysis of clozapine and lorazepam from human plasma using dual solvent-stir bar microextraction with different acceptor phases followed by high-performance liquid chromatography ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction and high-performance liquid chromatographic analysis of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. LC-MS-MS Determination and Pharmacokinetic Study of Clozapine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Critical Role of Clozapine-d4 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of clozapine, the choice of an appropriate internal standard is paramount for developing robust and reliable analytical methods. This guide provides a comparative analysis of analytical methods utilizing Clozapine-d4 as an internal standard, supported by experimental data from various validated studies. The use of a stable isotope-labeled internal standard like this compound is demonstrated to be the gold standard, offering superior accuracy and precision compared to other alternatives.
The antipsychotic drug clozapine is a cornerstone in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, TDM is crucial to ensure efficacy while minimizing the risk of severe adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of clozapine and its major metabolite, norclozapine, in biological matrices. The success of any LC-MS/MS method heavily relies on the use of a suitable internal standard (IS) to compensate for variations during sample preparation and analysis.
Superiority of Isotope-Labeled Internal Standards
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively correcting for any analyte loss or matrix effects. Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a different mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by the mass spectrometer while ensuring they co-elute and ionize similarly to the unlabeled drug. This co-elution is a significant advantage over other, non-isotopically labeled internal standards (e.g., diazepam, loxapine), which may have different retention times and ionization efficiencies, leading to less accurate quantification.
Comparative Performance of Analytical Methods Using this compound
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of clozapine using this compound as the internal standard. These data highlight the exceptional linearity, accuracy, and precision achievable with this approach across different sample preparation techniques and chromatographic conditions.
Table 1: Linearity of Clozapine Quantification using this compound IS
| Concentration Range (ng/mL) | Correlation Coefficient (R²) | Matrix | Reference |
| 5.65 - 1693.51 | 0.9988 | Human Plasma | [1] |
| 25 - 800 | Linear | Human Plasma | [2] |
| 25 - 1000 | r=0.98 | Human Serum | [3] |
| 20 - 1500 | >0.999 | Human Serum | |
| 5 - 1000 | >0.99 | Human Serum | [4] |
| 1.0 - 2000 | >0.98 | Serum and Urine | [5] |
Table 2: Accuracy and Precision of Clozapine Quantification using this compound IS
| Method | Accuracy (% Nominal Conc.) | Precision (% RSD) | Matrix | Reference |
| ICAL-LC-MS/MS | 104-112% | <5% | Plasma | [6][7] |
| Automated Extraction with FIA-MS/MS | 95%-104% | 3.5% (at LOQ) | Plasma | [8] |
| ID-LC-MS/MS | 97.80% to 99.28% (recoveries) | 0.65% - 2.04% | Human Plasma | [1] |
| LC-MS/MS | Bias < ±10% | <10% | Serum and Urine | [5] |
| PS-MS | Mean bias of -9% compared to LC-MS | <8% (between-run) | Human Serum | [4] |
Table 3: Limit of Quantification (LOQ) for Clozapine using this compound IS
| LOQ (ng/mL) | Matrix | Reference |
| 2.73 | Human Plasma | [1] |
| 1.0 | Serum | [5] |
| 2.0 | Urine | [5] |
| 25 | Human Plasma | [9] |
| 0.01 mg/L (10 ng/mL) | Plasma | [8] |
The data consistently demonstrate that methods employing this compound achieve high levels of sensitivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation set by regulatory agencies. The use of a deuterated internal standard effectively compensates for matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical assays.[8]
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for clozapine quantification in a biological matrix using this compound.
Caption: Experimental workflow for clozapine analysis using this compound.
Detailed Experimental Protocols
While specific parameters may vary between laboratories, a general protocol for the analysis of clozapine using this compound as an internal standard is outlined below.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma/serum sample, add the internal standard solution (this compound).
-
Add an alkalinizing agent (e.g., sodium hydroxide) to raise the pH.
-
Add an organic extraction solvent (e.g., ethyl acetate or a mixture of chloroform and n-hexane).[2][5]
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typical.[5]
-
Flow Rate: Typically in the range of 0.2-0.7 mL/min.
-
Injection Volume: Usually between 5-20 µL.
Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Clozapine: e.g., m/z 327.0 → 270.1
-
This compound (IS): e.g., m/z 331.0 → 192.2
-
Conclusion
The validation data from numerous studies unequivocally support the use of this compound as the internal standard of choice for the bioanalysis of clozapine. Its ability to accurately and precisely correct for analytical variability throughout the entire workflow, from sample preparation to detection, ensures the generation of high-quality, reliable data. For researchers and clinicians involved in the therapeutic drug monitoring of clozapine, employing a validated LC-MS/MS method with this compound is essential for optimizing patient therapy and ensuring the safety and efficacy of this critical medication. The adoption of such robust analytical methods is a key component in advancing personalized medicine in the treatment of psychiatric disorders.
References
- 1. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Clozapine Assays: Deuterated vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of clozapine and its primary metabolite, norclozapine, in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A critical component of robust bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). The choice of IS can significantly impact assay performance, influencing accuracy, precision, and reliability. This guide provides an objective comparison of clozapine assays employing two different types of internal standards: stable isotope-labeled (deuterated) and non-deuterated (structural analog) internal standards, supported by experimental data from published literature.
The Role and Impact of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing similar extraction recovery, ionization efficiency, and potential matrix effects.
Deuterated internal standards , such as clozapine-d4 or clozapine-d8, are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature ensures that the IS and analyte behave very similarly during extraction and chromatographic separation, providing superior compensation for analytical variability.
Non-deuterated internal standards are typically structural analogs of the analyte, possessing a similar chemical structure but not being isotopically labeled. While they can compensate for some variability, such as injection volume, their different chemical properties can lead to variations in extraction efficiency and chromatographic retention time compared to the analyte. This can result in less effective correction for matrix effects, potentially impacting the accuracy and precision of the results.
Experimental Protocols
This section details representative experimental methodologies for clozapine assays using both deuterated and non-deuterated internal standards.
Protocol 1: Clozapine Assay using a Deuterated Internal Standard (this compound)
This protocol is a composite based on common LC-MS/MS methods for the therapeutic drug monitoring of clozapine.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standard, this compound, at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Clozapine transition: m/z 327.2 -> 270.2
-
This compound transition: m/z 331.2 -> 270.2
-
Protocol 2: Clozapine Assay using a Non-Deuterated Internal Standard (Loxapine)
This protocol is based on an HPLC-UV method, a common approach when using non-deuterated internal standards.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma/serum sample, add a known amount of the internal standard, loxapine.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for analysis.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
Data Presentation: Performance Comparison
The following tables summarize typical validation data for clozapine assays using deuterated and non-deuterated internal standards, compiled from various studies.
Table 1: Assay Performance with Deuterated Internal Standard (LC-MS/MS)
| Parameter | Clozapine | Norclozapine | Reference |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | [1] |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | [1] |
| Intra-Assay Precision (%CV) | < 14% | < 14% | [1] |
| Inter-Assay Precision (%CV) | < 11% | < 11% | [1] |
| Accuracy (% Recovery) | 95% - 104% | 95% - 104% | [2] |
| Extraction Recovery | 56% - 70% | 66% - 77% | [2] |
Table 2: Assay Performance with Non-Deuterated Internal Standard (HPLC-UV)
| Parameter | Clozapine | Norclozapine | Internal Standard | Reference |
| Linearity Range (ng/mL) | 20 - 1000 | 20 - 1000 | Loxapine | [3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Loxapine | [3] |
| Intra-Assay Precision (%CV) | 0.6% - 15% | 0.6% - 15% | Loxapine | [3] |
| Inter-Assay Precision (%CV) | Not Reported | Not Reported | Loxapine | [3] |
| Accuracy (% Bias) | -4% to +5% | -4% to +5% | Loxapine | [3] |
| Extraction Recovery | > 62% | > 62% | Loxapine | [3] |
| Linearity Range (ng/mL) | 25 - 2000 | N/A | Diazepam | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | N/A | Diazepam | [4][5] |
| Intra-Assay Precision (%CV) | < 5% | N/A | Diazepam | [4][5] |
| Inter-Assay Precision (%CV) | < 5% | N/A | Diazepam | [4][5] |
| Accuracy (% Bias) | Not Reported | N/A | Diazepam | [4][5] |
| Extraction Recovery | > 80% | N/A | Diazepam | [4][5] |
Mandatory Visualization
Caption: Experimental workflows for clozapine assays.
Caption: Performance relationship of internal standard types.
Conclusion
The choice of internal standard is a critical decision in the development of bioanalytical assays for clozapine. The experimental data strongly support the use of deuterated internal standards for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability.
While assays using non-deuterated internal standards can be developed and validated, they are more susceptible to inaccuracies arising from differential extraction recovery and matrix effects between the analyte and the internal standard. For demanding applications in drug development and clinical research where data of the highest quality is required, deuterated internal standards are the recommended choice for clozapine bioanalysis.
References
- 1. turkjps.org [turkjps.org]
- 2. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of clozapine and its major metabolites in human plasma and red blood cells by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
Inter-laboratory Insights: A Comparative Guide to Clozapine Quantification Using Clozapine-d4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of clozapine, utilizing Clozapine-d4 as an internal standard. The information is synthesized from various validation studies to offer a comprehensive overview of method performance and protocols.
The therapeutic drug monitoring (TDM) of clozapine, an atypical antipsychotic, is crucial for optimizing treatment efficacy and minimizing adverse effects in patients with treatment-resistant schizophrenia.[1][2] The use of a deuterated internal standard, such as this compound, is a widely accepted practice in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3][4] This guide compares the performance of various analytical techniques that employ this compound.
Comparative Analysis of Method Performance
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for clozapine quantification due to its high selectivity and sensitivity.[5] However, other methods have also been developed and validated. The following tables summarize the quantitative performance of different analytical methods from published literature.
| Method | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | 5.65 - 1693.51 | 0.65 - 2.04 | Not Reported | 97.80 - 99.28 | 2.73 | [6] |
| LC-MS/MS | Not Reported | <5 | Not Reported | 104 - 112 | Not Reported | [4] |
| FIA-MS/MS | Not Reported | Not Reported | 3.5 (at LLOQ) | 95 - 104 | 10 | [3] |
| HPLC-UV | 2 - 12 (µg/mL) | 0.0361 | 0.0360 | 98 - 102 | 60 | [7] |
| Immunoassay | Not Reported | Not Reported | Not Reported | Concordance with LC-MS/MS (r=0.84) | Not Reported | [8] |
Table 1: Comparison of Quantitative Performance Parameters for Various Clozapine Analytical Methods.
| Method | Sample Matrix | Extraction Method | Internal Standard | Key Findings | Reference |
| LC-MS/MS | Human Plasma | Isotope Dilution | This compound | Developed as a candidate reference measurement procedure with high accuracy and precision. | [6] |
| LC-MS/MS (Isotopic Internal Calibration) | Human Plasma | Not Specified | This compound, Norclozapine-d8, Clozapine-d8 | Offers a novel approach for high-throughput TDM with rapid turnaround times. | [4] |
| FIA-MS/MS | Human Plasma | Automated Extraction Plate | Deuterium-labeled internal standards | Provides a rapid and cost-effective alternative to conventional LC-MS/MS. | [3] |
| HPLC-UV | Pharmaceutical Dosage Form | Not Applicable | Not specified | A robust method for quality control of clozapine tablets. | [7] |
| Immunoassay | Human Serum | Not Applicable | Not Applicable | Showed no false positives and high repeatability compared to LC-MS/MS in one study. | [8] |
Table 2: Overview of Different Methodologies for Clozapine Analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are summarized protocols for common analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for the therapeutic drug monitoring of clozapine and its metabolites.
-
Sample Preparation : Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9][10] For instance, a common approach involves the precipitation of plasma proteins with a solvent like methanol or acetonitrile. The supernatant, containing the analyte and the internal standard (this compound), is then separated.
-
Chromatographic Separation : A C18 reversed-phase column is frequently used for separation.[11] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid).[7]
-
Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both clozapine and this compound are monitored for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more traditional but still viable method for clozapine analysis, particularly in quality control settings.[11]
-
Sample Preparation : For pharmaceutical formulations, tablets are typically dissolved in a suitable solvent. For biological matrices, extraction procedures similar to those for LC-MS/MS are employed.
-
Chromatographic Separation : A C18 column is commonly used with a mobile phase such as a mixture of methanol and buffer.[7]
-
UV Detection : The eluent is monitored at a specific wavelength, often around 260 nm, where clozapine exhibits strong absorbance.[7]
Visualizing the Workflow
To illustrate the typical process of clozapine analysis using LC-MS/MS with this compound, the following workflow diagram is provided.
References
- 1. Development of a simultaneous analytical method for clozapine and its metabolites in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry with linear range adjusted by in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LP00276 | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 10. Development and validation of simultaneous quantification of total and free clozapine and its two metabolites in human plasma using ultra high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of three analytical methods for quality control of clozapine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Clozapine-d4 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Clozapine-d4 as an internal standard in quantitative assays, focusing on its accuracy and precision. The information is supported by experimental data from various studies to assist researchers in making informed decisions for their analytical needs.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated analog of clozapine, is frequently employed to ensure high accuracy and precision in the quantification of clozapine and its metabolites in complex biological matrices such as plasma and serum. Its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation and analysis.
Performance Comparison of Analytical Methods
This compound is predominantly used in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are recognized for their high selectivity and sensitivity. The following tables summarize the performance of LC-MS/MS methods utilizing this compound and compare them with other analytical techniques.
Table 1: Accuracy of Quantitative Assays for Clozapine
| Analytical Method | Internal Standard | Matrix | Accuracy (% of Nominal Concentration) |
| LC-MS/MS | This compound | Plasma | 104-112%[1] |
| LC-MS/MS | Deuterium-labeled | Plasma | 95-104% |
| RapidFire/MS/MS | This compound | Serum | Within 7% |
| HPLC-UV | Not specified | Plasma | Not explicitly stated, but showed good agreement with LC-MS/MS[1] |
| Immunoassay | None | Serum | Showed a 16% higher measurement compared to LC-MS/MS[2] |
Table 2: Precision of Quantitative Assays for Clozapine
| Analytical Method | Internal Standard | Matrix | Precision (% RSD) |
| LC-MS/MS | This compound | Plasma | <5%[1] |
| LC-MS/MS | Deuterium-labeled | Plasma | Inter-batch at LLOQ: 3.5% |
| RapidFire/MS/MS | This compound | Serum | <10% |
| UPLC-MS/MS | Clozapine-d8 | Serum | Interassay CV: 3.04-4.94%; Intra-assay CV: 0.61-1.26%[3] |
| HPLC with UV detection | Amitriptyline | Plasma | Intraday and Interday fulfilled USFDA criteria[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the quantification of clozapine using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for sample clean-up.
-
Procedure:
-
To 200 µL of a serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.
-
Add 100 µL of methanol containing 200 ng/mL of the internal standard, this compound.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample at 2,000 xg for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well plate.
-
Dilute the supernatant 1:10 with water before analysis.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common technique used to isolate analytes from a complex matrix.
-
Procedure:
-
To a plasma or serum sample, add the internal standard, this compound.
-
Make the sample alkaline.
-
Perform a single-step extraction using an organic solvent such as ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is frequently used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol) is common.
-
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
Clozapine Signaling Pathway
Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors. It acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors.[5][6][7]
Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow for Clozapine Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of clozapine in biological samples using LC-MS/MS with this compound as an internal standard.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Novel Immunoassay With Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of high performance liquid chromatographic method for analysis of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. jwatch.org [jwatch.org]
The Analytical Edge: A Comparative Guide to Internal Standards for Clozapine Quantification
For researchers, scientists, and drug development professionals, the precise quantification of clozapine is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of Clozapine-d4 with alternative internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometric assays for clozapine. Its chemical and physical properties closely mimic the analyte, ensuring it effectively compensates for variations in sample preparation and instrument response. However, other deuterated and non-deuterated internal standards are also employed. This guide delves into the linearity and range of analytical methods using this compound and compares it with alternatives, providing a clear overview of their performance characteristics.
Performance Comparison of Internal Standards
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range of various analytical methods for clozapine quantification, categorized by the internal standard used.
Deuterated Internal Standards
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry due to their similar physicochemical properties to the analyte.
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| This compound | LC-MS/MS | 12 - 4946 ng/mL | 0.997 | 13.3 ng/mL | 4946 ng/mL | [1] |
| This compound | LC-MS/MS | 1.0 - 2000 ng/mL | > 0.98 | 1.0 ng/mL | 2000 ng/mL | [2] |
| This compound, Norclozapine-d8, Clozapine-d8 | ICAL-LC-MS/MS | Not explicitly stated, but excellent agreement with consensus mean values | 0.98 (vs. consensus mean) | Not specified | Not specified | [3][4] |
Non-Deuterated Internal Standards
While not as ideal as their deuterated counterparts, non-deuterated internal standards can be a cost-effective alternative. Their performance, however, may be more susceptible to matrix effects.
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (r²) | LLOQ | ULOQ | Reference |
| Mirtazapine | LC-MS/MS | 0.10 - 200 ng/mL | Not specified | 0.10 ng/mL | 200 ng/mL | [5] |
| Olanzapine, Imipramine, Amitriptyline | HPLC | 25 - 800 ng/ml | Not specified | Not specified | Not specified | [6] |
| Irbesartan | LC/MS | 2 - 300 ng/mL | > 0.9993 | Not specified | Not specified | [7] |
| Risperidone | HPLC | 100 - 800 ng/mL | 0.997 | Not specified | Not specified | [8] |
Experimental Protocols
The assessment of linearity and range is a fundamental component of bioanalytical method validation. Below is a typical experimental protocol for determining these parameters for the quantification of clozapine in human plasma using LC-MS/MS with an internal standard.
Protocol for Linearity and Range Assessment
1. Preparation of Calibration Standards:
-
A stock solution of clozapine is prepared in a suitable organic solvent (e.g., methanol).
-
A series of working standard solutions are prepared by serially diluting the stock solution.
-
Calibration standards are prepared by spiking a known volume of the working standard solutions into blank human plasma to achieve a minimum of six to eight non-zero concentration levels. The concentration range should encompass the expected therapeutic range of clozapine.
2. Preparation of Quality Control (QC) Samples:
-
QC samples are prepared in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These concentrations should be within the calibration curve range.
3. Sample Extraction:
-
To a fixed volume of each calibration standard and QC sample, a precise amount of the internal standard solution (e.g., this compound) is added.
-
Protein precipitation is a common extraction method, where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma samples.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
The extracted samples are injected onto a suitable liquid chromatography column (e.g., C18) for separation of clozapine and the internal standard from endogenous plasma components.
-
The separated compounds are then introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both clozapine and the internal standard.
5. Data Analysis and Acceptance Criteria:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.
-
The linearity of the calibration curve is evaluated using a weighted linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.
-
The range of the method is defined by the LLOQ and the ULOQ of the calibration curve that meets the acceptance criteria for accuracy and precision.
Visualizing the Workflow
To further clarify the process, the following diagram illustrates the typical experimental workflow for assessing the linearity and range of an analytical method for clozapine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of olanzapine for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection and Quantification for Clozapine Using Clozapine-d4
This guide provides a detailed comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the antipsychotic drug clozapine when using its deuterated analog, Clozapine-d4, as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of clozapine in biological matrices.
This compound is a stable-labeled internal standard widely employed in the quantification of clozapine by mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.
Comparison of Analytical Performance
The LOD and LOQ are critical parameters in bioanalytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard in LC-MS/MS methods generally results in low LOD and LOQ values, enabling the sensitive measurement of clozapine in therapeutic drug monitoring and pharmacokinetic studies.
The following table summarizes the LOD and LOQ values for clozapine from various studies, highlighting the performance of methods using this compound compared to other analytical approaches.
| Analyte | Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Clozapine | Isotope Dilution (implicitly uses deuterated standard) | ID-LC-MS/MS | Human Plasma | 0.91 ng/g | 2.73 ng/g |
| Clozapine | This compound, Norclozapine-d8, Clozapine-d8 | LC-MS/MS | Plasma | Not explicitly stated | 0.01 mg/L (10 ng/mL) |
| Clozapine | This compound | RapidFire/MS/MS | Human Serum | Not explicitly stated | 20 ng/mL (Lower limit of linear range) |
| Clozapine | Not stated | HPLC-UV | Not specified | 0.02 µg/mL (20 ng/mL) | 0.06 µg/mL (60 ng/mL) |
| Clozapine | Not stated | Paper Spray MS | Serum | 1.4 ng/mL | 5 ng/mL |
| Clozapine | Glyburide | Q-TOF LC/MS | Rat Plasma | Not explicitly stated | 1 ng/mL |
| Clozapine | Diazepam | HPLC-UV | Human Plasma | Not explicitly stated | 25 ng/mL |
| Clozapine | Not stated | Various | Saliva | Not explicitly stated | 0.1 - 15 ng/mL |
As the data indicates, methods employing isotope dilution mass spectrometry with deuterated internal standards like this compound achieve excellent sensitivity with LOQs in the low ng/mL range. While other methods can also offer high sensitivity, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry due to its ability to effectively compensate for matrix effects and variations in extraction efficiency.
Experimental Protocols
A detailed experimental protocol for the determination of clozapine's LOD and LOQ using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a representative example based on methodologies described in the cited literature.
1. Reagents and Materials
-
Clozapine certified reference material
-
This compound certified reference material
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free human plasma
-
Standard laboratory equipment (pipettes, centrifuges, vials)
2. Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A C18 or similar reversed-phase HPLC column.
3. Sample Preparation (Protein Precipitation)
-
Prepare a stock solution of this compound (internal standard) in methanol at a concentration of, for example, 100 ng/mL.
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of the internal standard stock solution in a microcentrifuge tube.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of clozapine, typically ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
5. LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to separate clozapine and this compound from endogenous plasma components.
-
Injection Volume: 5-10 µL
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both clozapine and this compound in Multiple Reaction Monitoring (MRM) mode.
6. Determination of LOD and LOQ
-
LOD: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). This is often the lowest non-zero calibration standard.
Visualizations
Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Clozapine Signaling Pathway
The therapeutic effects of clozapine are believed to be mediated through its interaction with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors.[2]
Caption: Clozapine's primary mechanism of action involves antagonism of dopamine and serotonin receptors.
References
A Comparative Guide to the Performance of Clozapine-d4 and its Structural Analogs
This guide provides a detailed comparison of the performance characteristics of Clozapine-d4 and its prominent structural analogs, such as Olanzapine and Quetiapine. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes and relationships.
This compound: Performance as an Internal Standard
This compound is a deuterated form of clozapine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of clozapine and its metabolites in biological matrices using mass spectrometry. Its primary performance characteristic is its ability to mimic the chemical and physical behavior of the unlabeled analyte (clozapine) during sample preparation and ionization, while being distinguishable by its higher mass. This ensures accurate and precise quantification by correcting for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of Clozapine using this compound by LC-MS/MS
A common application for this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for therapeutic drug monitoring.
1. Sample Preparation:
-
Protein Precipitation: To a 200 µL serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.[1]
-
Internal Standard Spiking: Add 100 µL of methanol containing a known concentration of this compound (e.g., 200 ng/mL).[1]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at 2,000 xg for 10 minutes to pellet the precipitated proteins.[1]
-
Dilution: Transfer the supernatant to a new 96-well plate and dilute 1:10 with water before injection.[1]
2. Liquid Chromatography (LC):
-
Column: A Synergi Polar RP column or equivalent is often used for chromatographic separation.[2]
-
Mobile Phase: Gradient elution is typically performed using a mixture of an aqueous component (e.g., 1 mM ammonium formate) and an organic solvent like methanol.[2]
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][3]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both clozapine and the this compound internal standard. For example:
The workflow for this analytical process is illustrated below.
Performance Data
LC-MS/MS methods utilizing this compound demonstrate excellent performance, with high precision, accuracy, and low limits of quantification, making them suitable for clinical research and therapeutic drug monitoring.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LOQ) | 1.0 ng/mL (in serum) | [2] |
| Linearity Range | 1.0 - 2,000 ng/mL | [2] |
| Intraday/Interday Precision (%RSD) | < 15% | [4] |
| Accuracy (Bias) | < ±10% | [2] |
| Extraction Efficiency | 52% to 85% (in serum) | [2] |
Structural Analogs: Comparative Performance
Clozapine is the prototype "atypical" antipsychotic, characterized by its multi-receptor binding profile.[5] Its structural analogs, such as Olanzapine and Quetiapine, were developed to replicate its therapeutic efficacy while potentially improving its side-effect profile. These compounds share a similar tricyclic dibenzodiazepine core but differ in key structural elements, leading to distinct pharmacological properties.[6]
Receptor Binding Profiles
The therapeutic effects and side effects of clozapine and its analogs are largely determined by their affinities for various neurotransmitter receptors. Clozapine's "atypical" nature is often attributed to its high affinity for serotonin 5-HT2A receptors relative to its affinity for dopamine D2 receptors.[7][8] It also exhibits a notably higher affinity for the D4 receptor compared to the D2 receptor.[9][10][11]
| Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D2 | 75[12] | Moderate Affinity[7] | Moderate Affinity |
| Dopamine D4 | <10[10] | High Affinity | Moderate Affinity |
| Serotonin 5-HT2A | <10[10] | High Affinity[7] | Moderate Affinity |
| Muscarinic M1 | 9.5[12] | High Affinity[7] | Lower Affinity |
| Histamine H1 | High Affinity[7] | High Affinity[7] | High Affinity |
| Adrenergic α1 | <10[10] | High Affinity[7] | High Affinity |
Note: Ki values can vary between studies based on experimental conditions. This table represents a generalized affinity profile.
This multi-receptor activity is central to the mechanism of action for these atypical antipsychotics.
Metabolic and Side Effect Profiles
A critical differentiator among clozapine and its analogs is their propensity to cause metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[13] Clozapine and olanzapine are associated with the highest risk for these metabolic disturbances.[13][14]
| Parameter | Clozapine | Olanzapine | Quetiapine |
| Metabolic Risk | High [13][14] | High [13][14] | Medium [14][15] |
| Weight Gain | Significant[15] | Significant[16] | Moderate[15] |
| Cholesterol Increase | Significant[15] | Significant[16] | Moderate[15] |
| Triglyceride Increase | Significant[15] | Significant[16] | Moderate[15] |
| Other Common Side Effects | |||
| Agranulocytosis Risk | ~1% (Requires monitoring)[9] | Not typically associated | Not typically associated |
| Hypersalivation | High frequency[7] | Less frequent | Less frequent |
| Sedation | High frequency[7] | Common | Common[17] |
| Anticholinergic Effects | Stronger blockade than olanzapine[18] | Present | Less pronounced |
A prospective study comparing clozapine and quetiapine found that the clozapine group had a significantly greater increase in weight, BMI, cholesterol, and triglycerides over 14 weeks.[15] Conversely, olanzapine treatment has been associated with more severe weight gain and a more disturbed lipid profile than quetiapine in some studies.[16]
Conclusion
This compound serves as a robust and reliable internal standard, enabling the precise quantification of clozapine for pharmacokinetic studies and clinical monitoring. Its performance is characterized by high accuracy and sensitivity within established LC-MS/MS protocols.
When comparing clozapine to its structural analogs, a trade-off between therapeutic efficacy and side-effect profiles becomes apparent. Clozapine remains a highly effective antipsychotic, particularly for treatment-resistant schizophrenia, but carries significant metabolic risks and the rare but serious risk of agranulocytosis.[8][9] Analogs like olanzapine and quetiapine offer similar multi-receptor antagonism but with differing side-effect liabilities. Olanzapine shares a high metabolic risk with clozapine, while quetiapine is generally considered to have a moderate metabolic risk profile.[13][14][15] The choice between these compounds in a research or clinical setting depends on the specific performance characteristics being prioritized, whether it be receptor selectivity, metabolic impact, or overall therapeutic effect.
References
- 1. agilent.com [agilent.com]
- 2. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repositori.upf.edu]
- 6. DSpace [repositori.upf.edu]
- 7. Clozapine versus olanzapine for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Clinical pearls for the monitoring and treatment of antipsychotic induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparative efficacy and safety of Clozapine vs. Quetiapine in schizophrenia and related disorders: An updated systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Assessing the Isotopic Purity of Clozapine-d4 Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated internal standards is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The isotopic purity of these standards, such as Clozapine-d4, is a critical parameter that directly influences the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a comparative overview of methodologies used to assess the isotopic purity of this compound standards and presents a framework for evaluating and comparing different sources of this critical reagent.
The Critical Role of Isotopic Purity
This compound is a deuterated analog of the atypical antipsychotic drug Clozapine. It is frequently used as an internal standard (IS) in bioanalytical methods to correct for sample preparation variability and matrix effects. The underlying assumption of this application is that the IS is chemically and physically identical to the analyte of interest. However, the presence of non-deuterated (d0) or partially deuterated species (d1, d2, d3) in the this compound standard can interfere with the accurate quantification of the native analyte, especially at the lower limit of quantification (LLOQ). Therefore, rigorous assessment of isotopic purity is mandatory for method validation and routine sample analysis.
Analytical Methodologies for Isotopic Purity Assessment
The primary techniques for determining the isotopic distribution of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): This is the most direct and common method for evaluating isotopic purity. By analyzing the mass spectrum of the this compound standard, the relative abundances of the deuterated species (d4) and its isotopic congeners (d0 to d3, and d5+) can be determined. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred for their ability to resolve isotopic peaks and provide accurate mass measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H (Deuterium) NMR can provide valuable information about the location and extent of deuteration. ¹H NMR can be used to quantify the residual, non-deuterated protons at the sites of deuteration, while ²H NMR can directly detect the deuterium atoms.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
This section details a representative protocol for assessing the isotopic purity of a this compound standard using Liquid Chromatography-High Resolution Mass Spectrometry.
Objective: To determine the isotopic distribution and quantify the percentage of the d0 isotopologue in a this compound standard.
Materials:
-
This compound standard (from Supplier A, B, or C)
-
Clozapine (d0) reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Full Scan MS (no fragmentation)
-
Scan Range: m/z 320-340
-
Resolution: >25,000 FWHM
-
Key Ions to Monitor:
-
Clozapine (d0): C₁₈H₁₉ClN₄ - [M+H]⁺ ≈ 327.1371 m/z
-
This compound: C₁₈H₁₅D₄ClN₄ - [M+H]⁺ ≈ 331.1622 m/z
-
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound working solution.
-
Identify the monoisotopic peak for the fully deuterated species ([M+H]⁺ for d4).
-
Identify and integrate the peak areas for the d0, d1, d2, and d3 isotopologues.
-
Calculate the percentage of each isotopologue relative to the sum of all clozapine-related isotopic peaks.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d4). The critical value for bioanalysis is often the percentage of the d0 species present.
-
Comparative Data
The following table summarizes hypothetical, yet representative, data for this compound standards obtained from three different suppliers, as determined by the LC-HRMS protocol described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% | >98% |
| Deuterated Form (d4) % | 99.5% | 99.8% | 99.2% |
| d0 Contribution % | 0.05% | <0.01% | 0.15% |
| d1 Contribution % | 0.10% | 0.03% | 0.20% |
| d2 Contribution % | 0.15% | 0.06% | 0.25% |
| d3 Contribution % | 0.20% | 0.10% | 0.20% |
| Lot Number | A-123 | B-456 | C-789 |
| Analytical Method | LC-HRMS | LC-HRMS | LC-HRMS |
Interpretation:
-
Supplier B demonstrates the highest isotopic purity with a d4 percentage of 99.8% and the lowest contribution from the non-deuterated (d0) species at less than 0.01%. This standard would be the most suitable for sensitive bioanalytical assays where the concentration of the analyte may be very low.
-
Supplier A provides a high-purity standard suitable for most applications, with a very low d0 contribution.
-
Supplier C shows a slightly lower isotopic purity and a higher percentage of the d0 isotopologue. While still a high-purity standard, the 0.15% d0 contribution could potentially impact the quantification of low-level samples and should be carefully evaluated during method validation.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting and validating a this compound internal standard.
A Comparative Analysis of HPLC-UV and LC-MS/MS for Clozapine Quantification with Clozapine-d4
A deep dive into the analytical performance of two common chromatographic techniques for the therapeutic drug monitoring of the atypical antipsychotic, clozapine. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of clozapine, with a focus on the use of its deuterated internal standard, Clozapine-d4. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these analytical methods.
Executive Summary
The choice between HPLC-UV and LC-MS/MS for clozapine analysis hinges on the specific requirements of the application, primarily the need for sensitivity, selectivity, and throughput. While HPLC-UV offers a cost-effective and robust solution for routine therapeutic drug monitoring, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies and applications requiring low detection limits. The use of a deuterated internal standard like this compound is highly recommended for both techniques to ensure the accuracy and precision of the results by compensating for matrix effects and variability in sample preparation.
Data Presentation: Performance Comparison
The following tables summarize the key quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of clozapine. Data has been compiled from various scientific studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 23.6 ng/mL[1][2] | 0.1 - 0.91 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 20 - 25 ng/mL[5][6] | 1 - 2.73 ng/mL[4][7] |
| Linearity Range | 25 - 2000 ng/mL[6] | 0.1 - 200 ng/mL[3] to 25 - 1000 ng/mL[8] |
| Precision (%CV) | < 15%[5] | < 15%[3] |
| Accuracy (%Recovery) | 96 - 105%[5] | 97.8 - 99.3%[4] |
Table 1: Comparison of Quantitative Performance Parameters.
Experimental Workflows
The analytical workflows for both HPLC-UV and LC-MS/MS involve similar initial steps of sample preparation, followed by distinct separation and detection principles.
Caption: Figure 1: Analytical Workflows for Clozapine Analysis
Experimental Protocols
HPLC-UV Method
A representative HPLC-UV method for the determination of clozapine in human plasma is detailed below.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard (this compound).
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropanol)[9].
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[5].
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 48:52, v/v)[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm[5].
-
Injection Volume: 50 µL.
LC-MS/MS Method
A typical LC-MS/MS method for the quantification of clozapine in human plasma is outlined below. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects inherent in biological samples.
1. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add the internal standard (this compound).
-
Add a protein precipitating agent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted before injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clozapine: m/z 327.1 -> 270.1[10]
-
This compound: m/z 331.1 -> 274.1 (example transition)
-
Discussion of Comparative Analysis
Sensitivity and Selectivity
The most significant advantage of LC-MS/MS over HPLC-UV is its superior sensitivity and selectivity. The limit of detection (LOD) and limit of quantification (LOQ) for LC-MS/MS are typically one to two orders of magnitude lower than those for HPLC-UV[1][2][3][4]. This high sensitivity is critical for pharmacokinetic studies, especially when analyzing low concentrations of the drug. The selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, minimizes interference from endogenous matrix components and metabolites, leading to more accurate and reliable quantification[11].
Linearity and Dynamic Range
Both techniques can provide excellent linearity over a clinically relevant concentration range. However, LC-MS/MS often offers a wider linear dynamic range, which can be advantageous when analyzing samples with large variations in clozapine concentrations[3][6][8].
Throughput and Cost
HPLC-UV systems are generally less expensive to purchase and maintain than LC-MS/MS instruments. The operational complexity of HPLC-UV is also lower, making it more accessible for routine clinical laboratories. In terms of throughput, while traditional LC methods can have longer run times, the development of ultra-high-performance liquid chromatography (UHPLC) has significantly reduced analysis times for both techniques. However, some rapid LC-MS/MS methods can achieve analysis times of less than two minutes per sample[12].
Role of this compound
The use of a stable isotope-labeled internal standard such as this compound is a cornerstone of robust bioanalytical method development, particularly for LC-MS/MS. This compound co-elutes with the unlabeled clozapine and experiences similar ionization suppression or enhancement effects in the mass spectrometer source. By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix effects can be effectively compensated for, leading to highly accurate and precise measurements. While not as common, deuterated internal standards can also be beneficial in HPLC-UV methods to correct for variability in sample extraction and injection volume.
Conclusion
-
HPLC-UV is a reliable and cost-effective workhorse for routine therapeutic drug monitoring where the expected concentrations are well within its detection limits. Its simplicity and lower cost make it a practical choice for many clinical settings.
-
LC-MS/MS is the preferred method for research, drug development, and clinical applications that demand the highest levels of sensitivity, specificity, and accuracy. Its ability to quantify low drug concentrations and minimize interferences makes it indispensable for pharmacokinetic studies and for obtaining reliable data from complex biological matrices. The integration of a deuterated internal standard like this compound is paramount for achieving the highest quality data with LC-MS/MS.
References
- 1. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of clozapine and its major metabolites in human plasma and red blood cells by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. agilent.com [agilent.com]
- 8. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Clozapine-d4
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as the deuterated antipsychotic drug Clozapine-d4, is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including deuterated compounds used in research, is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste.[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1][4] It is the responsibility of the waste generator to correctly classify and manage their waste in accordance with all applicable laws.[4]
Deuterated compounds, while not radioactive, should be treated as hazardous chemical waste.[5] The Safety Data Sheet (SDS) for Clozapine and its deuterated analogs indicates that it is toxic if swallowed and may cause heritable genetic damage, highlighting the need for careful handling and disposal.[6]
This compound Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. Adherence to these procedures will help ensure a safe and compliant waste management process.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.[5] This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as non-hazardous trash or biohazardous waste. Maintain separate, clearly labeled waste containers for different categories of chemical waste (e.g., chlorinated vs. non-chlorinated solvents).[5]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, all personnel must wear appropriate PPE as specified in the compound's SDS. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
3. Containerization and Labeling:
-
Waste Containers: Use only approved, leak-proof, and chemically compatible containers for the collection of this compound waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound." The label should also include the date when waste was first added to the container.
4. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[5]
5. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.
-
Follow all institutional guidelines for the storage of hazardous waste, including limitations on the amount of waste that can be accumulated and the time it can be stored.
6. Final Disposal:
-
Licensed Waste Disposal Service: The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[6][7] This is a mandatory step to ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.
-
Documentation: Maintain a detailed inventory of all hazardous waste generated and disposed of. This includes the name of the chemical, the quantity, and the date of disposal. These records are essential for regulatory compliance.
Quantitative Data Summary
For the disposal of this compound, specific quantitative limits are typically determined by the licensed waste disposal vendor and local regulations rather than being intrinsic to the compound itself. However, the following table summarizes key classifications that guide disposal procedures.
| Parameter | Classification/Guideline | Source |
| UN Number | UN2811 | [7] |
| UN Proper Shipping Name | Toxic solid, organic, n.o.s. (Clozapine) | [7] |
| Transport Hazard Class | 6.1 (Toxic) | [7] |
| Packaging Group | III | [7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment not only protects the health and well-being of laboratory personnel but also builds trust in the scientific community's dedication to responsible chemical management.
References
Essential Safety and Handling Protocols for Clozapine-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as Clozapine-d4. This deuterated analog of the atypical antipsychotic drug Clozapine requires stringent handling and disposal procedures to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.
Health Hazard Information
This compound is classified as a hazardous substance. While specific toxicological data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart, Clozapine. Clozapine is toxic if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child.
Quantitative Data Summary
The following tables summarize key quantitative data for Clozapine, which should be considered indicative for this compound.
Table 1: Toxicological Data for Clozapine
| Parameter | Species | Route | Value |
| LD50 | Rat | Intravenous | 41.6 mg/kg[1] |
| Therapeutic Plasma Level | Human | - | 350 - 600 ng/mL[2] |
| Toxic Plasma Level | Human | - | > 1000 ng/mL[2] |
Table 2: Physical and Chemical Properties of Clozapine
| Property | Value |
| Molecular Weight | 326.83 g/mol [3] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 183-184 °C[1] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile, neoprene, or butyl rubber gloves. | Provides a robust barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, while butyl and neoprene gloves provide superior protection against many solvents and corrosive materials.[4] Specific breakthrough time data for Clozapine is not readily available; therefore, gloves should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Necessary when handling the powder outside of a fume hood or in case of a spill. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Remove contaminated clothing and PPE immediately and dispose of them as hazardous waste.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Identification: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be classified as hazardous chemical waste.
-
Waste Segregation and Storage:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and labeled container.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal Method:
-
The primary recommended method for the disposal of hazardous chemical waste is incineration by a licensed waste disposal contractor.[5][6][7] This method ensures the complete destruction of the compound.
-
Landfill disposal should only be considered if incineration is not a viable option and must be done in a designated hazardous waste landfill in accordance with local, state, and federal regulations.[8]
-
-
Documentation: Maintain a detailed log of all disposed this compound waste, including quantities and disposal dates.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Ultimate Guide to Clozapine Toxicity: Sy | Medical Toxicology [medicaltoxic.com]
- 3. Clozapine | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. mpcb.gov.in [mpcb.gov.in]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. basel.int [basel.int]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
